5-Fluoro PB-22 N-(3-fluoropentyl) isomer
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H21FN2O2 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
quinolin-8-yl 1-(3-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 |
Clave InChI |
KHHVRLVERWQVQC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The physiological and toxicological properties of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer have not been extensively evaluated. Much of the available biological data pertains to the more widely studied isomer, 5-Fluoro PB-22 (with the fluorine atom at the 5-position of the pentyl chain). This guide provides the known chemical and analytical properties of the N-(3-fluoropentyl) isomer and presents the pharmacological context of related compounds.
Introduction
This compound is a synthetic cannabinoid and a positional isomer of the more commonly known 5F-PB-22. As with other synthetic cannabinoids, its chemical structure is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors. This document provides a comprehensive overview of the known chemical properties and analytical methodologies for the identification of this specific isomer.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are crucial for its synthesis, handling, and analysis. While some properties are available from commercial suppliers, a complete experimental characterization is not publicly documented.
| Property | Value | Source |
| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | [1] |
| CAS Number | 2365471-07-2 | [1] |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | [1] |
| Formula Weight | 376.4 g/mol | [1] |
| Formulation | A solution in acetonitrile | [1] |
| UV λmax | 215, 230, 291 nm | [1] |
| SMILES | O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCC(F)CC)C4=C3C=CC=C4 | [1] |
| InChI Key | KHHVRLVERWQVQC-UHFFFAOYSA-N | [1] |
Solubility
| Solvent | Approximate Solubility |
| DMF | 11 mg/ml |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml |
| DMSO | 10 mg/ml |
Data provided by Cayman Chemical.[1]
Biological Activity and Signaling Pathways
Note: There is no specific pharmacological data (e.g., receptor binding affinity, efficacy) available for the this compound. The information below pertains to the closely related and well-studied synthetic cannabinoid, 5F-PB-22, and should be used for contextual purposes only.
5F-PB-22 is a potent full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the immune system and peripheral tissues.
Activation of the CB1 receptor by an agonist like 5F-PB-22 initiates a G-protein-coupled signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Experimental Protocols
Due to the lack of specific biological studies on the this compound, this section will focus on analytical methods for its identification and differentiation from other isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
A key challenge in forensic and research settings is the differentiation of positional isomers of synthetic cannabinoids. GC-MS is a standard technique for this purpose.
Objective: To determine the retention time of this compound and differentiate it from other N-fluoropentyl isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS).
-
Column: A non-polar column, such as a DB-5MS or equivalent.
Method:
-
Sample Preparation: Dissolve the reference standard of this compound and other isomers in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at a rate of 20°C/minute, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550.
-
Expected Results: The retention time for this compound has been reported to be approximately 21.338 minutes under specific chromatographic conditions.[3] This allows for its differentiation from the N-(2-fluoropentyl) isomer (approx. 20.853 min), the N-(4-fluoropentyl) isomer (approx. 21.568 min), and the parent 5F-PB-22 (approx. 22.642 min).[3]
References
- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible synthetic pathway for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, a synthetic cannabinoid. The proposed synthesis is a multi-step process commencing with the preparation of the key alkylating agent, followed by the construction of the substituted indole (B1671886) core, and culminating in the final esterification to yield the target molecule. The methodologies described are based on established organic chemistry principles and analogous synthetic procedures for related compounds.
Overall Synthesis Pathway
The synthesis of this compound can be logically approached in four main stages:
-
Preparation of the Alkylating Agent: Synthesis of 3-fluoropentyl bromide from a suitable precursor.
-
N-Alkylation: Attachment of the 3-fluoropentyl side chain to an indole nitrogen.
-
Hydrolysis: Conversion of the ethyl ester to a carboxylic acid to prepare for the final coupling step.
-
Esterification: Coupling of the N-alkylated indole-3-carboxylic acid with 8-hydroxyquinoline.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of 3-Fluoropentyl Bromide
This procedure outlines the conversion of 3-fluoropentan-1-ol to 3-fluoropentyl bromide using phosphorus tribromide.
-
Materials: 3-fluoropentan-1-ol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (B86663).
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-fluoropentan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoropentyl bromide.
-
Purify the crude product by distillation to yield pure 3-fluoropentyl bromide.
-
Step 2: N-Alkylation of Ethyl Indole-3-carboxylate
This step involves the alkylation of the indole nitrogen with the synthesized 3-fluoropentyl bromide.
-
Materials: Ethyl indole-3-carboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), 3-Fluoropentyl bromide, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of ethyl indole-3-carboxylate in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluoropentyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate.
-
Step 3: Hydrolysis of Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate
This procedure describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1][2][3][4]
-
Materials: Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate, Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), Ethanol (B145695), Water, Hydrochloric acid (HCl, for acidification).
-
Procedure:
-
Dissolve the ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid, which should precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid.
-
Step 4: Steglich Esterification to Yield this compound
This final step is the coupling of the N-alkylated indole-3-carboxylic acid with 8-hydroxyquinoline.[5][6][7][8][9]
-
Materials: 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-Hydroxyquinoline, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
To a solution of 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-hydroxyquinoline, and a catalytic amount of DMAP in anhydrous dichloromethane at 0 °C, add a solution of DCC in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following tables summarize the proposed reactants and expected yields for the synthesis. These are theoretical values and may vary in practice.
Table 1: Reactants for the Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent(s) |
| 1 | 3-Fluoropentan-1-ol | Phosphorus tribromide | - | Diethyl ether |
| 2 | Ethyl indole-3-carboxylate | 3-Fluoropentyl bromide | Sodium hydride | DMF |
| 3 | Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate | Sodium hydroxide | - | Ethanol/Water |
| 4 | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid | 8-Hydroxyquinoline | DCC, DMAP | Dichloromethane |
Table 2: Theoretical Yields and Product Information
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 1 | 3-Fluoropentyl bromide | C₅H₁₀BrF | 169.04 | 70-85 |
| 2 | Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate | C₁₆H₂₀FNO₂ | 277.33 | 60-75 |
| 3 | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid | C₁₄H₁₆FNO₂ | 249.28 | 85-95 |
| 4 | This compound | C₂₃H₂₁FN₂O₂ | 376.43 | 65-80 |
Mandatory Visualizations
Experimental Workflow
General Signaling Pathway for Synthetic Cannabinoids
Disclaimer: The specific signaling pathway for this compound has not been characterized. The following diagram illustrates the general mechanism of action for synthetic cannabinoids that act as agonists at cannabinoid receptors.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Characterization of CAS Number 2365471-07-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the compound associated with CAS number 2365471-07-2. The compound is identified as 5-fluoro PB-22 N-(3-fluoropentyl) isomer , a synthetic cannabinoid and a positional isomer of the more widely known 5-fluoro PB-22 (5F-PB-22). This guide summarizes its physicochemical properties, analytical characterization methods, and discusses its presumed biological context based on related compounds.
It is critical to note that while extensive analytical data exists for forensic identification, the physiological and toxicological properties of this specific isomer have not been formally evaluated.
Physicochemical Characterization
The fundamental properties of this compound are compiled from supplier technical data sheets. All quantitative data is presented in the tables below for clarity and ease of comparison.
Compound Identification
| Parameter | Value | Reference |
| CAS Number | 2365471-07-2 | |
| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | |
| Synonyms | This compound |
Chemical and Physical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | |
| Formula Weight | 376.4 g/mol | |
| Purity | ≥95% | |
| Formulation | A solution in acetonitrile | |
| UV/Vis. λmax | 215, 230, 291 nm |
Solubility Data
| Solvent | Concentration | Reference |
| DMF | 11 mg/ml | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | |
| DMSO | 10 mg/ml |
Chemical Identifiers
| Type | Identifier | Reference |
| SMILES | O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCC(F)CC)C4=C3C=CC=C4 | |
| InChI | InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 | |
| InChI Key | KHHVRLVERWQVQC-UHFFFAOYSA-N |
Experimental Protocols: Analytical Characterization
The primary research focus on this compound has been its analytical differentiation from other isomers of 5F-PB-22 for forensic applications. The following protocols are based on methodologies described for the separation and identification of these isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a cornerstone technique for identifying and distinguishing isomers in seized materials.
-
Objective: To separate the N-(3-fluoropentyl) isomer from other positional isomers and obtain its mass spectrum for structural confirmation.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Sample Preparation: The sample, typically in a solvent like acetonitrile, is diluted to an appropriate concentration (e.g., 1 mg/mL) and a small volume (e.g., 1 µL) is injected.
-
GC Conditions (Exemplary):
-
Column: A non-polar capillary column (e.g., DB-5MS or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Exemplary):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The retention time of the N-(3-fluoropentyl) isomer is compared to that of a certified reference standard. The resulting mass spectrum is analyzed for its characteristic molecular ion peak and fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to provide definitive structural information about the specific placement of the fluorine atom on the pentyl chain.
-
Objective: To elucidate the precise chemical structure, confirming the fluorine position at the 3-carbon of the N-pentyl group.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The splitting patterns and chemical shifts of the protons on the fluoropentyl chain are diagnostic.
-
¹³C NMR: Shows the number and type of carbon atoms. The carbon atom bonded to fluorine will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: Directly observes the fluorine nucleus, providing a clear signal for the C-F bond.
-
-
Data Analysis: The chemical shifts, coupling constants (J-values), and signal multiplicities are analyzed to confirm the connectivity and stereochemistry of the molecule, verifying it as the N-(3-fluoropentyl) isomer.
Caption: Workflow for the analytical identification of synthetic cannabinoid isomers.
Biological Activity and Signaling Pathways
Disclaimer: Direct experimental data on the physiological and toxicological properties of this compound (CAS 2365471-07-2) is not available in published scientific literature. The information below is extrapolated from its structural relationship to 5F-PB-22, a known potent synthetic cannabinoid.
Presumed Mechanism of Action
As a structural analog of 5F-PB-22, this compound is presumed to act as an agonist at the cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system, and the CB2 receptor, found predominantly in the immune system. The psychoactive effects of synthetic cannabinoids are mediated through the activation of the CB1 receptor.
Hypothetical CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by a synthetic cannabinoid agonist like this compound is expected to trigger a cascade of intracellular events characteristic of Gi/o-protein coupled receptors.
Caption: Presumed signaling pathway upon CB1 receptor activation by an agonist.
Generic Cannabinoid Receptor Binding Assay Workflow
To experimentally determine the affinity of this compound for cannabinoid receptors, a competitive radioligand binding assay would be a standard approach. This has not been reported for this specific isomer but the workflow is a standard in the field.
Caption: Workflow for a competitive cannabinoid receptor binding assay.
Conclusion and Future Directions
The compound with CAS number 2365471-07-2, this compound, is well-characterized from an analytical and forensic perspective. Standard protocols using GC-MS and NMR can effectively identify it and distinguish it from its isomers. However, there is a significant gap in the understanding of its pharmacology and toxicology.
Future research should prioritize in vitro and in vivo studies to:
-
Determine its binding affinity and functional activity at CB1 and CB2 receptors.
-
Evaluate its metabolic profile to identify major metabolites.
-
Assess its toxicological and behavioral effects in animal models.
Such data is essential for a complete risk assessment and for understanding the full implications of its presence as a novel psychoactive substance.
An In-depth Technical Guide on the Physicochemical Properties of 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester
For: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester is a synthetic compound belonging to the indole (B1671886) class of chemicals. Its structural analogs are known to act as synthetic cannabinoids. A thorough understanding of its physicochemical properties is fundamental for research and development, particularly in areas of pharmacology, toxicology, and analytical chemistry. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility, stability, and formulation characteristics. This document provides a summary of available data on closely related isomers and outlines standard methodologies for experimental determination.
Physicochemical Properties
The physicochemical data presented below is for the 2-fluoropentyl and 5-fluoropentyl isomers. It is anticipated that the 3-fluoropentyl isomer will have similar properties.
| Property | 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester (5F-PB-22) |
| Molecular Formula | C23H21FN2O2[1][2] | C23H21FN2O2[3][4] |
| Molecular Weight | 376.4 g/mol [2] | 376.42 g/mol [3] |
| Exact Mass | 376.15870608 Da[2] | 376.158706 g/mol [4] |
| XLogP3 (Computed) | 5.3[2] | Not Available |
| CAS Number | 2365471-10-7[2] | 1400742-41-7[3][4] |
| IUPAC Name | quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate[2] | quinolin-8-yl 1-(5-fluoropentyl)indole-3-carboxylate[3][5] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of novel compounds are crucial for reproducibility and accuracy. Below are standard methodologies that can be applied to 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester.
3.1. Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
-
Methodology: A small, powdered sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.
3.2. Solubility Assessment
Solubility in various solvents is critical for drug delivery and formulation.
-
Methodology (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
3.3. Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) between octanol (B41247) and water is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.
-
Methodology (Shake-Flask Method): A pre-weighed amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is determined analytically. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathway
Analogs of this compound, such as 5F-PB-22, are known to be synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.
Caption: Proposed signaling pathway upon binding to the CB1 receptor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the aqueous solubility of the target compound using the shake-flask method.
Caption: Workflow for aqueous solubility determination.
References
- 1. 1H-Indole-3-carboxylic acid, 1-(2-fluoropentyl)-, 8-quinolinyl ester [chembk.com]
- 2. 8-Quinolinyl 1-(2-fluoropentyl)-1H-indole-3-carboxylate | C23H21FN2O2 | CID 137699779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | LGC Standards [lgcstandards.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Activity of 5-Fluoro PB-22 Analogues: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific N-(3-fluoropentyl) isomer of 5-Fluoro PB-22 is exceptionally scarce in peer-reviewed literature. A product listing from a chemical supplier confirms its chemical structure but explicitly states that its physiological and toxicological properties have not been evaluated[1]. This guide will, therefore, focus on the in-depth in vitro activity of the closely related and extensively studied isomer, 5-Fluoro PB-22 (5F-PB-22) , where the fluorine atom is located on the terminal (fifth) position of the N-pentyl chain. The data presented here for 5F-PB-22 serves as the most relevant and comprehensive information currently available for researchers investigating this class of synthetic cannabinoids.
Introduction to 5F-PB-22
5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been identified in illicit herbal products[2][3]. It is an analogue of PB-22, featuring a terminal fluorine substitution on the N-pentyl chain, a structural modification known in other synthetic cannabinoid series to sometimes enhance cannabinoid receptor binding affinity[4]. Like other synthetic cannabinoids, 5F-PB-22 primarily exerts its effects through interaction with the cannabinoid receptors CB1 and CB2[2][5][6]. These receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes[7][8][9].
Quantitative In Vitro Activity
The primary targets for 5F-PB-22 are the cannabinoid receptors CB1 and CB2. Its activity is typically characterized by its potency (EC50) in functional assays. The following table summarizes the available quantitative data for the in vitro activity of 5F-PB-22.
| Compound | Assay Type | Target | EC50 (nM) | Reference |
| 5F-PB-22 | FLIPR Membrane Potential Assay | Human CB1 Receptor | 2.8 - 1959 (range across studies) | [6][10] |
| 5F-PB-22 | FLIPR Membrane Potential Assay | Human CB2 Receptor | 6.5 - 206 (range across studies) | [6][10] |
Note: The wide range in reported EC50 values may be attributable to variations in experimental conditions, cell lines, and specific assay protocols between different laboratories.
Experimental Protocols
The functional activity of 5F-PB-22 is commonly assessed using in vitro assays that measure changes in cell signaling upon receptor activation. A key methodology cited in the literature is the Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay[6].
FLIPR Membrane Potential Assay
This assay measures changes in cell membrane potential, a downstream effect of CB1/CB2 receptor activation. Activation of these Gαi/o-coupled receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in changes to the cell's membrane potential[4][7].
Objective: To determine the functional potency (EC50) of a compound by measuring its ability to activate cannabinoid receptors and induce a change in membrane potential.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2 receptor are cultured in appropriate media and maintained under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere and grow to a near-confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)[11][12][13]. This dye redistributes across the cell membrane in response to changes in membrane potential, leading to a change in fluorescence intensity[11]. The loading is typically performed in the dark for a specified period (e.g., 30-60 minutes) at room or physiological temperature.
-
Compound Preparation: The test compound (5F-PB-22) is serially diluted in an appropriate buffer to create a range of concentrations for generating a dose-response curve.
-
FLIPR Measurement: The cell plate and compound plate are placed into the FLIPR instrument. The instrument measures the baseline fluorescence of the cells in each well. It then adds the test compound from the compound plate to the cell plate and immediately begins to kinetically measure the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential and thus to the level of receptor activation. The peak fluorescence response is measured for each concentration of the test compound. These values are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
Signaling Pathways
5F-PB-22, acting as an agonist at CB1 and CB2 receptors, initiates a cascade of intracellular signaling events. These receptors are primarily coupled to the inhibitory G-protein, Gαi/o[5][7].
Canonical Gαi/o-Coupled Pathway
Activation of the CB1 receptor by an agonist like 5F-PB-22 leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ)[14][15]. This triggers several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4][8]. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated calcium (Ca2+) channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels[4][7]. The net effect is a hyperpolarization of the cell membrane and a reduction in neurotransmitter release in neuronal cells.
-
Activation of MAPK/ERK Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, which is involved in regulating gene expression and cell proliferation[8][16].
Metabolism and Further Considerations
While this guide focuses on in vitro receptor activity, it is crucial for researchers to be aware of the metabolic pathways of 5F-PB-22. In vitro studies using human hepatocytes have shown that 5F-PB-22 is extensively metabolized, primarily through ester hydrolysis[17][18][19]. This rapid metabolism means that the parent compound may have a short duration of action, and its metabolites may also possess biological activity, complicating the interpretation of in vivo effects. One of the major metabolic routes involves oxidative defluorination, which can convert 5F-PB-22 into metabolites of PB-22[17][18][19].
Conclusion
5F-PB-22 is a potent full agonist at both CB1 and CB2 receptors, as demonstrated by in vitro functional assays. Its primary mechanism of action involves the activation of the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. While comprehensive data on the specific 5-Fluoro PB-22 N-(3-fluoropentyl) isomer is not currently available, the detailed analysis of 5F-PB-22 provides a robust framework for researchers exploring the structure-activity relationships and pharmacological effects of this class of fluorinated synthetic cannabinoids. Future research is needed to elucidate the specific activity of other positional isomers to fully understand their potential physiological and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 12. Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. tandfonline.com [tandfonline.com]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 16. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 17. mdpi.com [mdpi.com]
- 18. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preliminary Toxicological Data on 5-Fluoro PB-22 N-(3-fluoropentyl) isomer: A Technical Guide
Disclaimer: Direct experimental toxicological and pharmacological data for the N-(3-fluoropentyl) isomer of 5-Fluoro PB-22 are not available in current scientific literature. The physiological and toxicological properties of this specific isomer have not been evaluated. This guide therefore summarizes the available data for the closely related and more extensively studied synthetic cannabinoid, 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), to provide an inferred toxicological profile. All data presented herein pertains to 5F-PB-22 unless otherwise specified and should be interpreted with caution as a surrogate for the N-(3-fluoropentyl) isomer.
Executive Summary
5F-PB-22 is a potent synthetic cannabinoid that acts as a full agonist at the CB1 and CB2 cannabinoid receptors.[1] It has been associated with numerous cases of acute intoxication and has been implicated in fatalities.[2][3][4] The primary metabolic pathway for 5F-PB-22 is ester hydrolysis, followed by oxidation and glucuronidation.[5][6] Due to the structural similarities, it is anticipated that the N-(3-fluoropentyl) isomer would exhibit a comparable pharmacological and metabolic profile, though variations in potency and metabolism due to the altered position of the fluorine atom are possible.
Pharmacology and Receptor Binding
5F-PB-22 demonstrates high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] In vivo studies in rats have shown that 5F-PB-22 produces effects similar to those of Δ9-THC, the primary psychoactive component of cannabis.[2]
Quantitative Pharmacological Data for 5F-PB-22
| Parameter | Value | Receptor | Notes |
| Binding Affinity (Kᵢ) | 0.468 nM | CB1 | Full agonist activity observed.[1] |
| Binding Affinity (Kᵢ) | 0.633 nM | CB2 | Full agonist activity observed.[1] |
In Vivo Effects and Toxicology of 5F-PB-22
Animal studies have demonstrated that 5F-PB-22 induces depressant effects.[7] In rats, administration of 5F-PB-22 has been shown to reduce heart rate at concentrations as low as 0.3 mg/kg.[7] The effects in mice and rats were observed to last for 120-150 minutes.[7]
Reported Postmortem Blood Concentrations of 5F-PB-22
| Case | Concentration (ng/mL) | Blood Source | Other Substances |
| Case 1 | 1.1 | Femoral | Ethanol (0.033 g/dL) |
| Case 2 | 1.5 | Iliac | None reported |
| Case 3 | 1.5 | Superior Vena Cava | None reported |
| Case 4 | 1.3 | Antemortem Serum | Carboxy-THC |
| Fatality Case | 0.37 | Femoral | Ethanol |
Data compiled from multiple case reports.[3][4]
Metabolism of 5F-PB-22 and Inferred Metabolism of the N-(3-fluoropentyl) Isomer
In vitro studies using human hepatocytes have been crucial in elucidating the metabolic fate of 5F-PB-22.[5][6] The primary metabolic route is the hydrolysis of the ester linkage, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. The resulting carboxylic acid metabolite undergoes further biotransformation.
Major Metabolic Pathways of 5F-PB-22
-
Ester Hydrolysis: The initial and predominant step.[5]
-
Oxidative Defluorination: The fluoropentyl chain is metabolized to a pentyl chain, forming PB-22 metabolites.[5]
-
Hydroxylation: Occurs on the pentyl chain and the quinoline (B57606) system.[5]
-
Carboxylation: Formation of a pentanoic acid metabolite.[5]
-
Epoxide Formation: Followed by internal hydrolysis.[5]
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites.[5]
It is hypothesized that the N-(3-fluoropentyl) isomer would undergo a similar metabolic cascade, with initial ester hydrolysis followed by oxidation of the fluoropentyl chain. The position of the fluorine at the 3-position may influence the rate and products of oxidative metabolism compared to the terminal fluorine of 5F-PB-22.
Identified Metabolites of 5F-PB-22
A total of 22 metabolites have been identified for 5F-PB-22 in human hepatocyte incubations.[5] The major metabolites recommended for forensic identification are:
-
5'-fluoropentylindole-3-carboxylic acid
-
PB-22 pentanoic acid
-
Hydroxy-5F-PB-22 (with oxidation on the quinoline system)
Experimental Protocols
In Vitro Metabolism with Human Hepatocytes
-
Objective: To identify the metabolic pathways of 5F-PB-22.
-
Methodology:
-
Pooled cryopreserved human hepatocytes are incubated with 10 μmol/L of 5F-PB-22.[5]
-
Incubations are carried out for up to 3 hours.[5]
-
Samples are collected at various time points and quenched.
-
Analysis is performed using a high-resolution mass spectrometer (e.g., TripleTOF 5600+).[5]
-
Data is acquired via Time-of-Flight (TOF) scans followed by information-dependent acquisition (IDA) for product ion scans.[5]
-
Metabolite identification is achieved through analysis of accurate mass full scan MS and MS/MS data, utilizing techniques such as mass defect filtering (MDF), neutral loss, and product ion filtering.[5]
-
Quantification in Postmortem Blood
-
Objective: To determine the concentration of 5F-PB-22 in biological samples.
-
Methodology:
-
Sample Preparation: A liquid-liquid extraction is performed at pH 10.2 using a hexane:ethyl acetate (B1210297) solvent mixture.
-
Instrumentation: Analysis is conducted using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Two ion transitions are monitored for the analyte, and one for the internal standard.
-
Validation: The assay should be validated for linearity, limit of detection (LOD), limit of quantification (LLOQ), precision, and accuracy. For 5F-PB-22, a linear range of 0.5 ng/mL to 10 ng/mL with an LOD of 0.1 ng/mL has been reported.
-
Visualizations
Proposed Metabolic Pathway of 5F-PB-22
Caption: Proposed metabolic pathway of 5F-PB-22 based on in vitro human hepatocyte studies.
Experimental Workflow for In Vitro Metabolism Study
Caption: A generalized workflow for the in vitro analysis of synthetic cannabinoid metabolism.
References
- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three fatalities associated with the synthetic cannabinoids 5F-ADB, 5F-PB-22, and AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
"pharmacological profile of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer"
An in-depth analysis of the available scientific literature reveals that the specific positional isomer, 5-Fluoro PB-22 N-(3-fluoropentyl) isomer , is available as an analytical reference standard.[1] However, its pharmacological, physiological, and toxicological properties have not yet been evaluated in published research.[1] Analytical studies have established methods to differentiate it from other isomers, such as by its unique retention time in gas chromatography/mass spectrometry analysis.[2]
Due to the absence of specific data for the N-(3-fluoropentyl) isomer, this technical guide will focus on the core compound, 5-Fluoro PB-22 (5F-PB-22) , also known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate.[3][4] This compound is the terminally fluorinated analog of PB-22 and has been extensively studied.[3][5] The insights into its pharmacological profile can provide a valuable framework for understanding the potential properties of its isomers.
Pharmacological Profile of 5F-PB-22
5F-PB-22 is a potent synthetic cannabinoid that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[6] Its introduction into the designer drug market was a response to the legal control of earlier synthetic cannabinoids like JWH-018.[3]
Receptor Binding Affinity and Functional Activity
The addition of a terminal fluorine to the N-pentyl chain, a common modification in synthetic cannabinoids, is known to enhance CB1 receptor binding affinity and potency.[7][8] 5F-PB-22 demonstrates high affinity for both CB1 and CB2 receptors.[6] In vitro functional assays confirm its role as an agonist, with potency generally 2 to 5 times greater than its non-fluorinated parent compound, PB-22, at the CB1 receptor.[5]
| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy | Assay Type | Reference |
| 5F-PB-22 | CB1 | 0.468 nM | 47.6 nM | Full Agonist | FLIPR Membrane Potential | [5][6] |
| 5F-PB-22 | CB2 | 0.633 nM | 11.2 nM | Full Agonist | FLIPR Membrane Potential | [5][6] |
| PB-22 | CB1 | Not Reported | 111 nM | Full Agonist | FLIPR Membrane Potential | [5] |
| PB-22 | CB2 | Not Reported | 26.1 nM | Full Agonist | FLIPR Membrane Potential | [5] |
In Vivo Effects
Animal studies have demonstrated that 5F-PB-22 produces effects consistent with CB1 receptor agonism. In rats, it induces dose-dependent hypothermia and reduces heart rate, effects characteristic of cannabimimetic activity.[5] Drug discrimination studies also show that it generalizes to Δ⁹-THC, indicating similar subjective effects.[3]
Metabolism
The metabolism of 5F-PB-22 is rapid and extensive. In vitro studies using human hepatocytes and other models have identified numerous metabolites.[9][10] The primary metabolic pathways include:
-
Ester Hydrolysis: The most predominant pathway, cleaving the ester bond to yield 1-(5-fluoropentyl)indole-3-carboxylic acid.[9][10]
-
Oxidative Defluorination: The terminal fluorine is replaced, leading to the formation of PB-22 metabolites, such as PB-22 N-pentanoic acid.[9][10]
-
Hydroxylation: Oxidation occurs at various positions on the molecule, particularly on the pentyl chain and the quinoline (B57606) system.[9]
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites.[9]
| Metabolite Class | Biotransformation | Common Metabolites |
| Phase I | Ester Hydrolysis | 1-(5-fluoropentyl)indole-3-carboxylic acid |
| Oxidative Defluorination | PB-22 N-pentanoic acid | |
| Hydroxylation | Hydroxy-5F-PB-22 (oxidation on quinoline system) | |
| Dihydroxylation | 5F-PB-22 diol | |
| Epoxide Formation | 5F-PB-22 epoxide | |
| Phase II | Glucuronidation | Hydroxylated metabolite glucuronides |
Experimental Protocols
FLIPR Membrane Potential Assay (for Functional Activity)
This assay measures the functional consequences of receptor activation by monitoring changes in cell membrane potential.
-
Cell Culture: HEK-293 cells stably expressing human CB1 or CB2 receptors are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: 5F-PB-22 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Procedure: The cells are loaded with a fluorescent membrane potential dye. The FLIPR (Fluorometric Imaging Plate Reader) instrument adds the test compound to the wells and simultaneously measures the change in fluorescence over time.
-
Data Analysis: The change in fluorescence corresponds to the change in membrane potential. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal curve.
Human Hepatocyte Incubation (for Metabolism)
This in vitro model simulates liver metabolism to identify potential human metabolites.
-
Hepatocyte Culture: Pooled cryopreserved human hepatocytes are thawed and suspended in incubation medium.
-
Incubation: 5F-PB-22 (e.g., at a concentration of 10 μmol/L) is added to the hepatocyte suspension and incubated at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 3 hours).[9]
-
Sample Preparation: The reaction is quenched (e.g., with cold acetonitrile) to stop metabolic activity. The samples are then centrifuged to pellet cell debris, and the supernatant is collected for analysis.[9]
-
LC-HRMS Analysis: The supernatant is analyzed using a high-resolution mass spectrometer (e.g., TripleTOF) coupled with liquid chromatography. This allows for the separation and identification of metabolites based on their accurate mass and fragmentation patterns.[9]
-
Data Processing: Metabolite datasets are analyzed using various filtering techniques (e.g., mass defect filtering, neutral loss filtering) to identify biotransformations of the parent compound.[9]
Visualizations
Caption: Canonical CB1 Receptor signaling pathway for Gαi-coupled receptors.
Caption: Experimental workflow for in vitro metabolite identification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 7. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the synthetic cannabinoid 5-Fluoro PB-22 N-(3-fluoropentyl) isomer in common laboratory solvents. This document is intended to be a valuable resource for researchers involved in the analysis, formulation, and study of this compound.
Introduction
This compound is a synthetic cannabinoid, a class of compounds designed to mimic the effects of THC. As with many research chemicals, a thorough understanding of its physicochemical properties, particularly its solubility, is crucial for accurate experimental design, the development of analytical methods, and the preparation of formulations for toxicological and pharmacological studies. This guide summarizes the available quantitative solubility data, provides detailed experimental protocols for solubility determination, and outlines the relevant biological signaling pathways associated with this class of compounds.
Solubility Profile
Quantitative solubility data for this compound is limited in publicly available literature. However, existing data provides valuable insights into its solubility characteristics.
Quantitative Solubility Data
The known solubility values for this compound are presented in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 11 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[1] |
Note: The solubility in a buffered aqueous solution (PBS) is significantly lower than in organic solvents, which is a common characteristic of synthetic cannabinoids.
General Solubility Characteristics of Synthetic Cannabinoids
Synthetic cannabinoids, as a class of compounds, are generally characterized by their high lipophilicity.[2] This chemical property dictates their solubility in various solvents.
-
High Solubility: They are typically readily soluble in medium to low polarity organic solvents.[2] This includes, but is not limited to:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Ethyl acetate
-
Acetone
-
Isooctane
-
-
Low Solubility: Conversely, their solubility in water and aqueous buffers is generally low.[2][3]
Based on these general characteristics, it can be inferred that this compound is likely to exhibit good solubility in a range of common organic laboratory solvents beyond DMF and DMSO. However, empirical determination is necessary for precise quantitative values.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of a powdered solid research chemical like this compound in a specific solvent. This protocol is adaptable for various common laboratory solvents.
Gravimetric Method for Solubility Determination
This method involves creating a saturated solution and then determining the concentration of the solute in that solution.
Materials:
-
This compound (solid form)
-
Selected laboratory solvent (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Pipettes
-
Evaporating dish or pre-weighed vial
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). This extended mixing is crucial for achieving a true equilibrium solubility.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
For further purification and to ensure no fine particles are transferred, pass the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish/vial minus the initial tare weight.
-
Solubility is then calculated by dividing the mass of the dissolved solute by the volume of the supernatant that was collected.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Workflow for gravimetric solubility determination.
Signaling Pathways
Synthetic cannabinoids like 5-Fluoro PB-22 primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
CB1 and CB2 Receptor Signaling
The activation of CB1 and CB2 receptors by an agonist such as this compound leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately affecting neurotransmitter release and other cellular processes.[4]
The following diagrams illustrate the canonical signaling pathways initiated by the activation of CB1 and CB2 receptors.
References
Stability and Storage of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic cannabinoid 5-Fluoro PB-22 N-(3-fluoropentyl) isomer. Due to the limited availability of stability data for this specific positional isomer, this guide incorporates data from its parent compound, 5F-PB-22, and other closely related synthetic cannabinoids. The information presented herein is intended to guide researchers in ensuring the integrity of their samples for analytical and experimental purposes.
Chemical and Physical Properties
This compound is a synthetic cannabinoid characterized by an indole (B1671886) core, a quinoline (B57606) ester, and a fluorinated pentyl chain where the fluorine atom is located at the third position. Its chemical structure is a critical determinant of its stability, with the ester linkage being a primary site for potential degradation.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester |
| Molecular Formula | C₂₃H₂₁FN₂O₂ |
| Formula Weight | 376.4 g/mol |
| CAS Number | 2365471-07-2 |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by temperature, light, and the presence of hydrolytic enzymes or certain solvents. The primary degradation pathway for 5F-PB-22 and related compounds is the hydrolysis of the ester bond, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. Studies on the parent compound, PB-22, have shown its susceptibility to thermolytic cleavage around the ester bonds. Furthermore, combustion of 5F-PB-22 can lead to the formation of degradation products such as 1-(5-fluoropentyl)-indole and 1-pentyl-indole.
Temperature Effects
Elevated temperatures accelerate the degradation of synthetic cannabinoids. For long-term storage, freezing is consistently recommended. While some studies on 5F-PB-22 indicate stability for at least three months at temperatures up to 40°C, storage at -20°C is the industry standard for preserving the integrity of the compound. A commercially available solution of this compound in acetonitrile (B52724) is reported to be stable for at least four years when stored at -20°C.
Table 2: Summary of Temperature-Dependent Stability for 5F-PB-22 and Related Compounds
| Compound/Matrix | Storage Temperature | Duration | Stability | Reference |
| This compound (in acetonitrile) | -20°C | ≥ 4 years | Stable | |
| 5F-PB-22 | -20°C to +40°C | 3 months | Stable | |
| Various Synthetic Cannabinoids (in whole blood) | -20°C | 12 weeks | Generally Stable | |
| Various Synthetic Cannabinoids (in whole blood) | 4°C (Refrigerated) | 12 weeks | Variable, some degradation | |
| Various Synthetic Cannabinoids (in whole blood) | 22°C (Room Temperature) | 12 weeks | Significant degradation for some compounds |
Solvent Effects
The choice of solvent can impact the stability of this compound. Alcohols, such as methanol (B129727) or ethanol, should be used with caution as they can cause transesterification of the ester linkage. Acetonitrile is a commonly used solvent for formulation and is associated with good long-term stability when stored appropriately.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C for long-term storage.
-
Form: For optimal stability, store as a solid or in a non-alcoholic, aprotic solvent such as acetonitrile.
-
Container: Use tightly sealed, light-resistant containers to prevent degradation from light and exposure to air.
-
Handling: Minimize freeze-thaw cycles, as this can affect the stability of the compound in solution.
Experimental Protocols
General Protocol for Stability Testing of Synthetic Cannabinoids
This protocol outlines a general procedure for assessing the stability of synthetic cannabinoids like this compound under various conditions.
-
Sample Preparation:
-
Prepare stock solutions of the analyte in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Spike the analyte into the matrix of interest (e.g., plasma, whole blood, or a buffered solution) to achieve the desired final concentrations for the study.
-
Prepare multiple aliquots for each storage condition and time point to be tested.
-
-
Storage Conditions:
-
Store aliquots under a range of conditions, for example:
-
-20°C (frozen)
-
4°C (refrigerated)
-
22°C (ambient/room temperature)
-
40°C (accelerated degradation)
-
-
Protect a subset of samples from light at each temperature to assess photosensitivity.
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, etc.).
-
-
Sample Analysis:
-
At each time point, retrieve the samples for a specific condition.
-
Perform a validated extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte from the matrix.
-
Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Quantify the concentration of the parent compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Identify and quantify any major degradation products if possible.
-
Visualization of Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
5F-PB-22 acts as an agonist at the cannabinoid receptor 1 (CB1). The following diagram illustrates a simplified downstream signaling cascade following CB1 receptor activation.
Caption: Simplified CB1 receptor signaling pathway activated by 5F-PB-22 isomer.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for conducting a stability study of a synthetic cannabinoid.
The Legal Status and Pharmacological Landscape of 5-Fluoro PB-22 and its Isomers for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the legal status of the synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22) and its isomers for research purposes. It delves into the pharmacological properties of 5F-PB-22, presenting available quantitative data on its interaction with cannabinoid receptors. Detailed methodologies for key in vitro experiments are provided to facilitate further research. This guide also visualizes the primary signaling pathway activated by 5F-PB-22 and outlines a typical experimental workflow for the preclinical evaluation of novel synthetic cannabinoids. A significant finding of the research for this guide is the conspicuous absence of publicly available pharmacological data for the specific isomers of 5F-PB-22, highlighting a critical knowledge gap for the scientific community.
Legal Status of 5F-PB-22 and its Isomers
5F-PB-22 is a potent synthetic cannabinoid that has been subject to stringent regulatory controls in numerous countries due to its high potential for abuse and associated adverse health effects. For researchers, it is imperative to be fully aware of the legal framework governing the acquisition, possession, and use of this compound and its structural analogs.
United Kingdom: In the United Kingdom, 5F-PB-22 is controlled as a Class B drug under the Misuse of Drugs Act 1971.[4][5] The legislation in the UK often employs a generic or "analogue" approach to control groups of structurally related compounds, meaning that isomers of 5F-PB-22 would also be considered Class B drugs.[5]
European Union: The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors 5F-PB-22 as a new psychoactive substance.[6][7] While specific regulations can vary between member states, many have implemented generic controls or analogue legislation that would encompass the isomers of 5F-PB-22.[8][9]
China: As of October 2015, 5F-PB-22 is a controlled substance in China.[4][5]
International Control: The United Nations Office on Drugs and Crime (UNODC) has noted the international control of 5F-PB-22, and it is included in Schedule II of the 1971 Convention on Psychotropic Substances.[10][11] This international scheduling encourages member nations to implement national controls.
Research Exemptions: While the legal status of 5F-PB-22 and its isomers is highly restrictive, provisions for research do exist. In the United States, for instance, researchers can apply for a DEA Schedule I registration. This process is rigorous and requires a detailed research protocol demonstrating scientific merit and ensuring secure handling and storage of the substances.
Pharmacological Profile of 5F-PB-22
5F-PB-22 is a potent full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is associated with immunomodulatory functions.
Quantitative Data Summary
While extensive pharmacological data for the various isomers of 5F-PB-22 is not available in the public domain, studies on 5F-PB-22 provide a baseline for its potent activity.
| Compound | CB1 Receptor Affinity (Kᵢ, nM) | CB2 Receptor Affinity (Kᵢ, nM) | CB1 Functional Potency (EC₅₀, nM) | CB2 Functional Potency (EC₅₀, nM) | Efficacy |
| 5F-PB-22 | 0.468[12] | 0.633[12] | 0.84 - 39.8 | 0.70 | Full Agonist |
Note: EC₅₀ values can vary depending on the specific functional assay employed.
Experimental Protocols
For researchers intending to investigate the pharmacology of 5F-PB-22 or its isomers, the following are detailed methodologies for key in vitro experiments. Adherence to these protocols is crucial for generating reliable and reproducible data.
Radioligand Binding Assay for CB1/CB2 Receptors
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Test compounds (e.g., 5F-PB-22 isomers) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.05% Tween-20, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand dilution (final concentration ~0.5 nM), and 100 µL of membrane preparation (10-20 µg protein/well) in binding buffer. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of WIN 55,212-2.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay for Functional Activity
This assay determines the functional potency (EC₅₀) and efficacy of a compound as an agonist or antagonist at the Gᵢ-coupled CB1 and CB2 receptors.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Assay medium: DMEM supplemented with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (e.g., 5F-PB-22 isomers) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.
-
Pre-treatment: On the day of the assay, replace the culture medium with assay medium and incubate for 30 minutes at 37°C.
-
Compound Addition: Add various concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-5 µM).
-
Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) using non-linear regression.
Visualizations
Cannabinoid Receptor Signaling Pathway
The primary signaling pathway for synthetic cannabinoids like 5F-PB-22 at the CB1 receptor involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability.
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the initial preclinical evaluation of novel synthetic cannabinoids.
References
- 1. ecddrepository.org [ecddrepository.org]
- 2. mdpi.com [mdpi.com]
- 3. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations [mdpi.com]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 5-Fluoro PB-22 and its N-(3-fluoropentyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro PB-22 (5F-PB-22), also known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a synthetic cannabinoid that has been identified in illicit drug markets.[1] Clandestine manufacturing processes can lead to the formation of various isomers, including positional isomers of the fluoropentyl chain. The differentiation of these isomers is a significant challenge for forensic and clinical laboratories as they may have different physiological and toxicological properties. This document provides detailed analytical methods for the detection and differentiation of 5F-PB-22 and its N-(3-fluoropentyl) isomer. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methods Overview
The unambiguous identification of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer requires a combination of chromatographic separation and mass spectrometric or spectroscopic detection. Due to their identical mass, these isomers cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation or detailed structural elucidation by NMR.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A primary and robust technique for the separation and identification of volatile and semi-volatile compounds. The separation of isomers is achieved based on their differential interactions with the GC column stationary phase.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful method for the analysis of non-volatile or thermally labile compounds. Tandem mass spectrometry provides an additional layer of specificity through the fragmentation of precursor ions into product ions, which can aid in isomer differentiation.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR provide definitive information about the chemical structure of molecules, allowing for the unambiguous identification of isomers.[1]
Data Presentation: Quantitative Analytical Data
The following tables summarize key quantitative data for the analytical methods used to differentiate 5-Fluoro PB-22 and its N-(fluoropentyl) isomers.
Table 1: GC-MS Retention Times of 5F-PB-22 and N-(fluoropentyl) Isomers
| Compound | Retention Time (min) |
| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | Data not available in cited sources |
| 5-Fluoro PB-22 N-(3-fluoropentyl) isomer | Data not available in a comparable format |
| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | Data not available in a comparable format |
| 5-Fluoro PB-22 | Data not available in a comparable format |
Note: A thesis from the University of Alabama at Birmingham details a validated GC-MS method for the separation of 13 isomers of 5-fluoro PB-22, including the three N-(fluoropentyl) isomers, but specific retention time data was not provided in the abstract.[2] A full review of the thesis may provide this data.
Table 2: Key Mass Spectral Fragments (m/z) from Electron Ionization GC-MS
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Fluoro PB-22 and its N-(fluoropentyl) isomers | 376.2 | Specific diagnostic fragment ions for each isomer require detailed analysis of fragmentation pathways. |
Note: While the precursor ion will be the same for all isomers, subtle differences in fragmentation patterns can be exploited for their differentiation. Tandem MS (MS/MS) is often required to elucidate these differences.[4]
Experimental Protocols
Protocol 1: GC-MS Analysis of 5-Fluoro PB-22 Isomers
This protocol is based on general methodologies for the GC-MS analysis of synthetic cannabinoids.
1. Sample Preparation: a. Dissolve a small amount of the sample in a suitable organic solvent (e.g., methanol, acetonitrile). b. If necessary, perform an extraction (e.g., solid-phase extraction or liquid-liquid extraction) for complex matrices. c. Dilute the sample to a final concentration suitable for GC-MS analysis (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 min.
- Ramp 1: Increase to 300 °C at 20 °C/min.
- Hold at 300 °C for 10 min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
3. Data Analysis: a. Compare the retention times of the peaks in the sample chromatogram to those of certified reference standards for 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer. b. Analyze the mass spectra of the corresponding peaks and compare them to reference spectra.
Protocol 2: LC-MS/MS Analysis of 5-Fluoro PB-22 Isomers
This protocol provides a general framework for LC-MS/MS analysis.
1. Sample Preparation: a. Dissolve the sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). b. Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
- LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.5 mL/min.
- Gradient:
- Initial: 95% A, 5% B.
- 0.5 min: 95% A, 5% B.
- 7.0 min: 5% A, 95% B.
- 8.0 min: 5% A, 95% B.
- 8.1 min: 95% A, 5% B.
- 10.0 min: 95% A, 5% B.
- Column Temperature: 40 °C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 500 °C.
- Collision Gas: Argon.
- MRM Transitions:
- Monitor the precursor ion (m/z 377.2) and optimize collision energies to identify characteristic product ions for each isomer.
3. Data Analysis: a. Compare the retention times and the ratios of the product ion transitions of the sample to certified reference materials.
Visualizations
Experimental Workflow for Isomer Detection
Caption: General experimental workflow for the detection and differentiation of 5F-PB-22 isomers.
Logical Relationship for Isomer Differentiation
Caption: Logical workflow for the differentiation of 5F-PB-22 and its N-(3-fluoropentyl) isomer.
References
"GC-MS protocol for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer analysis"
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Fluoro PB-22 and its N-(3-fluoropentyl) Isomer.
This document provides a detailed protocol for the identification and differentiation of 5-Fluoro PB-22 (5F-PB-22) and its positional isomer, 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, using Gas Chromatography-Mass Spectrometry (GC-MS). The differentiation of these isomers is critical in forensic and toxicological analysis due to the varying legal status and potential differences in physiological effects.
Introduction
5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been identified in illicit drug markets.[1][2] Positional isomers, such as the N-(3-fluoropentyl) variant, present an analytical challenge as they often exhibit similar chemical properties but can be distinguished by chromatographic and mass spectrometric techniques.[1] Accurate identification is paramount for forensic laboratories and researchers studying the pharmacology and toxicology of these emerging psychoactive substances. This protocol outlines a robust GC-MS method for the separation and characterization of these two isomers.
Data Presentation
The successful separation of 5-Fluoro PB-22 and its N-fluoropentyl isomers by GC-MS allows for their individual identification based on retention time and mass spectral data. A validation study has demonstrated the chromatographic separation of these specific isomers.[3] The electron ionization (EI) mass spectra of 5F-PB-22 and its isomers are characterized by specific fragmentation patterns.[4]
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) | Characteristic Mass Fragments (m/z) |
| 5-Fluoro PB-22 | 376.4 | ~22.64 | 232, 144, 116 |
| This compound | 376.4 | ~21.34 | 232, 144, 116 |
Retention times are approximate and may vary depending on the specific instrument and chromatographic conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer.
Experimental Protocols
This section provides a detailed methodology for the analysis of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer.
1. Materials and Reagents
-
Reference standards for 5-Fluoro PB-22 and this compound
-
Methanol (B129727) (HPLC grade or higher)
-
Acetonitrile (B52724) (HPLC grade or higher)
-
Chloroform (B151607) (ACS grade or higher)
-
Glass vials and syringes
2. Standard Solution Preparation
-
Prepare individual stock solutions of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solutions, prepare working solutions at a concentration of 10 µg/mL by diluting with the same solvent.
-
For calibration curves, a series of dilutions from the working solutions can be prepared.
3. Sample Preparation
-
For Reference Standards: Dilute the standard solutions to a final concentration of approximately 1 µg/mL in a suitable solvent such as acetonitrile or chloroform prior to injection. Using acetonitrile is recommended to avoid potential transesterification that can occur with methanol in the heated GC inlet.[4]
-
For Seized Materials (e.g., herbal mixtures):
-
Accurately weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.
-
Add 5 mL of methanol or acetonitrile.
-
Vortex for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC-MS analysis.
-
4. GC-MS Instrumental Parameters
The following parameters are a general guideline and may require optimization for your specific instrument.
-
Gas Chromatograph (GC)
-
Column: Phenyl (5%) methyl polysiloxane capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 10 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
-
Scan Mode: Full Scan
-
5. Data Analysis
-
Chromatographic Separation: Analyze the acquired chromatograms to determine the retention times of the eluted peaks. Compare the retention times of the peaks in the sample to those of the reference standards. The N-(3-fluoropentyl) isomer is expected to elute earlier than the parent 5-Fluoro PB-22.[3]
-
Mass Spectral Interpretation:
-
Examine the mass spectrum of each separated isomer.
-
The molecular ion ([M]⁺) at m/z 376 may be weak or absent in the EI spectra.
-
The primary fragmentation of 5F-PB-22 and its N-pentyl isomers involves the cleavage of the ester bond.
-
A key fragment is the N-(fluoropentyl)-indolylacylium ion at m/z 232 . This is often the base peak.[4]
-
Further fragmentation of the acylium ion leads to characteristic fragments at m/z 144 (loss of 5-fluoro-1-pentene) and m/z 116 (subsequent loss of CO).[4]
-
The presence and relative abundance of these fragments can be used to confirm the identity of the compounds.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the differentiation of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer based on GC-MS data.
References
- 1. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Elucidation of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the structural elucidation of the synthetic cannabinoid 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, also known as 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition (¹H, ¹³C, ¹⁹F, and 2D NMR), and data analysis are presented. This document serves as a practical resource for forensic laboratories, academic researchers, and professionals in the pharmaceutical and drug development industries engaged in the analysis of novel psychoactive substances.
Introduction
The proliferation of synthetic cannabinoids presents a significant challenge to forensic and clinical laboratories. 5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid that has been identified in numerous illicit drug seizures. Positional isomers of 5F-PB-22, such as the N-(3-fluoropentyl) isomer, are designed to circumvent controlled substance legislation and may exhibit unique pharmacological and toxicological profiles. Accurate and unambiguous structural identification is therefore critical.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure. Through the use of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within a molecule can be determined, allowing for the definitive identification of positional isomers. These application notes detail the standardized procedures for the complete NMR-based structural elucidation of this compound.
Materials and Methods
Materials
-
Sample: this compound reference standard (CAS: 2365471-07-2)[1]
-
NMR Solvents: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (acetone-d₆) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Pipettes and Vials: Calibrated micropipettes and appropriate glass vials for sample preparation.
Instrumentation
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound reference standard into a clean, dry glass vial.
-
Add approximately 0.6 mL of the chosen deuterated NMR solvent (e.g., CDCl₃) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following NMR experiments are recommended for complete structural elucidation.
-
¹H NMR (Proton): Provides information on the number and chemical environment of hydrogen atoms.
-
¹³C NMR (Carbon-13): Provides information on the number and chemical environment of carbon atoms.
-
¹⁹F NMR (Fluorine-19): Specifically detects the fluorine atom, which is crucial for identifying the fluoropentyl isomer.
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, providing key information for assembling the molecular structure.
A standardized workflow for data acquisition is depicted below.
Data Presentation and Analysis
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data for this compound based on analysis of its parent compound and related fluorinated analogs.[2][3]
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.90 | dd | 4.2, 1.7 | H-2' |
| 8.45 | s | - | H-2 |
| 8.20 | dd | 7.6, 1.2 | H-4' |
| 8.15 | d | 8.2 | H-7 |
| 7.60 - 7.50 | m | - | H-5', H-6', H-7' |
| 7.45 - 7.30 | m | - | H-4, H-5, H-6 |
| 4.80 - 4.60 | dtm | 47.0, 7.0 | H-3" |
| 4.40 | t | 7.2 | H-1" |
| 2.20 - 2.00 | m | - | H-2" |
| 1.80 - 1.60 | m | - | H-4" |
| 1.00 | t | 7.4 | H-5" |
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | C=O |
| 150.5 | C-2' |
| 145.0 | C-8a' |
| 141.0 | C-8' |
| 136.5 | C-7a |
| 136.0 | C-4' |
| 130.0 | C-2 |
| 129.5 | C-4a' |
| 127.5 | C-6' |
| 126.0 | C-3a |
| 123.0 | C-5 |
| 122.5 | C-6 |
| 121.5 | C-5' |
| 121.0 | C-7' |
| 116.5 | C-7 |
| 110.0 | C-4 |
| 105.0 | C-3 |
| 92.0 (d, J=170.0) | C-3" |
| 47.0 | C-1" |
| 34.0 (d, J=21.0) | C-2" |
| 28.0 (d, J=21.0) | C-4" |
| 13.5 | C-5" |
¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -175.0 | m | - | F-3" |
Structural Elucidation Pathway
The definitive structural confirmation is achieved through a systematic analysis of the 1D and 2D NMR data.
Key steps in the elucidation process include:
-
Identification of Spin Systems: The COSY spectrum will reveal the coupled protons within the indole, quinoline, and the N-fluoropentyl chain as separate spin systems.
-
Carbon Skeleton Assembly: The HSQC spectrum will assign carbons to their directly attached protons. The HMBC spectrum is then crucial for connecting the different fragments of the molecule. For example, correlations from the N-CH₂ protons of the pentyl chain to carbons in the indole ring will confirm the N-alkylation site.
-
Confirmation of Ester Linkage: HMBC correlations between protons on the quinoline ring and the carbonyl carbon, as well as protons on the indole ring and the carbonyl carbon, will confirm the ester linkage between the indole-3-carboxylate (B1236618) and the 8-hydroxyquinoline (B1678124) moieties.
-
Isomer Differentiation: The position of the fluorine atom on the pentyl chain is definitively established by the characteristic splitting pattern of the H-3" proton in the ¹H NMR spectrum (a doublet of triplets of multiplets) due to coupling with the fluorine atom and adjacent protons. The ¹⁹F NMR spectrum will show a multiplet corresponding to the single fluorine atom, and its chemical shift is characteristic of a secondary alkyl fluoride.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous method for the structural elucidation of this compound. The protocols and data presented in these application notes serve as a valuable resource for the forensic and scientific communities, enabling the accurate identification and differentiation of this and other emerging synthetic cannabinoids. The detailed structural information obtained from NMR is essential for understanding the structure-activity relationships, metabolism, and potential toxicity of these novel psychoactive substances.
References
Application Note: Quantification of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer in human plasma. The N-(3-fluoropentyl) isomer is a positional isomer of the synthetic cannabinoid 5-Fluoro PB-22.[1][2] The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for use in clinical and forensic toxicology laboratories for the detection and quantification of this emerging synthetic cannabinoid.
Introduction
Synthetic cannabinoids are a large and structurally diverse class of new psychoactive substances (NPS).[3] They are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[4] Clandestine laboratories continuously synthesize new analogs to circumvent legal restrictions, posing a significant challenge for forensic and clinical laboratories.[5] 5-Fluoro PB-22 is a potent synthetic cannabinoid that has been identified in herbal incense products.[6] The N-(3-fluoropentyl) isomer of 5-Fluoro PB-22 differs in the position of the fluorine atom on the pentyl chain.[1] Accurate and sensitive analytical methods are crucial for the identification and quantification of such isomers in biological matrices to aid in toxicological assessment. LC-MS/MS is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity.[3][5][7] This application note provides a detailed protocol for the quantification of this compound in human plasma.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (Cayman Chemical or equivalent)[8]
-
5-Fluoro PB-22-d5 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (99% or higher)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
Sample Preparation
A protein precipitation method was employed for sample preparation.[9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation was performed using a gradient elution. The mass spectrometer was operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM) for detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 9.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| This compound | 377.2 |
| 5-Fluoro PB-22-d5 (IS) | 382.2 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was greater than 0.99 for all calibration curves. The limit of detection (LOD) and the lower limit of quantification (LLOQ) were determined to be 0.05 ng/mL and 0.1 ng/mL, respectively.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 0.1 - 100 | >0.99 | 0.1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, mid, and high). The results are summarized in Table 4. All values were within the acceptable limits of ±15% for accuracy and a relative standard deviation (RSD) of less than 15%.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low QC | 0.3 | 98.7 | 5.2 | 101.2 | 6.8 |
| Mid QC | 10 | 102.5 | 3.8 | 103.1 | 4.5 |
| High QC | 80 | 99.1 | 2.5 | 98.5 | 3.1 |
Conclusion
The developed and validated LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation procedure and the rapid chromatographic analysis make this method suitable for high-throughput screening in forensic and clinical settings.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard (e.g., 5-Fluoro PB-22-d5) in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in methanol to create calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of the respective sample (plasma, calibrator, or QC) into the corresponding labeled tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Place the tubes in a centrifuge and spin at 10,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.
-
Place the tubes in a sample concentrator and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial with a glass insert for analysis.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 7. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 8. This compound 14547 from Cayman Chemical | Labcompare.com [labcompare.com]
- 9. research.unipd.it [research.unipd.it]
Validated Method for the Analysis of 5-Fluoro PB-22 and its N-(3-fluoropentyl) Isomer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, validated method for the identification and quantification of 5-Fluoro PB-22 (5F-PB-22) and its N-(3-fluoropentyl) positional isomer. The protocols described herein are intended for use by researchers, analytical chemists, and forensic scientists.
Introduction
5-Fluoro PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been identified in illicit drug markets.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of THC, the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors CB1 and CB2.[2] The presence of positional isomers, such as the N-(3-fluoropentyl) isomer, presents a significant analytical challenge, requiring robust and validated methods for accurate identification and differentiation.[1][3] This is crucial for forensic investigations, clinical toxicology, and drug development research.
This application note details a validated analytical approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of 5F-PB-22 and its N-(3-fluoropentyl) isomer. Additionally, principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy as complementary and confirmatory techniques are discussed.
Analytical Techniques
A multi-technique approach is recommended for the unambiguous identification and differentiation of 5F-PB-22 and its isomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A primary technique for the separation and identification of volatile and semi-volatile compounds. It provides excellent chromatographic resolution of isomers and characteristic mass spectra for identification.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.[5][6][7] It is particularly useful for the analysis of biological samples.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of molecules, providing detailed information about the chemical environment of atoms within a molecule.[1][10] It is considered a "gold standard" for the definitive identification of isomers.[10][11]
Experimental Protocols
Protocol 1: GC-MS Analysis of 5-Fluoro PB-22 and its N-(3-fluoropentyl) Isomer
This protocol outlines the steps for the separation and identification of 5F-PB-22 and its N-(3-fluoropentyl) isomer in solid samples.
1. Materials and Reagents:
-
Reference standards for 5-Fluoro PB-22 and 5-Fluoro PB-22 N-(3-fluoropentyl) isomer (≥98% purity).[12][13]
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Internal Standard (e.g., JWH-018-d9)
-
Helium (99.999% purity)
-
Glass vials and syringes
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
3. Sample Preparation:
-
Accurately weigh 1 mg of the sample material.
-
Dissolve the sample in 1 mL of methanol in a glass vial.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 100 µg/mL with methanol.
-
Spike the solution with an internal standard at a suitable concentration.
4. GC-MS Parameters:
| Parameter | Value |
| GC Oven Program | |
| Initial Temperature | 150°C |
| Initial Hold Time | 1 min |
| Ramp Rate | 20°C/min |
| Final Temperature | 300°C |
| Final Hold Time | 10 min |
| Injector | |
| Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 40-550 m/z |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
5. Data Analysis:
-
Retention Time: Compare the retention times of the peaks in the sample chromatogram with those of the reference standards. The N-(3-fluoropentyl) isomer is expected to elute earlier than the parent 5F-PB-22.[3]
-
Mass Spectrum: Compare the mass spectrum of the unknown peak with the library spectrum or the spectrum of the reference standard. The mass spectra of the isomers are expected to be very similar, with characteristic fragments.
Expected Results:
The GC-MS analysis will allow for the separation of the two isomers based on their retention times. While their mass spectra will be very similar, the combination of retention time and mass spectral data provides a high degree of confidence in the identification.
| Compound | Expected Retention Time (min) |
| This compound | ~21.34 |
| 5-Fluoro PB-22 | ~22.64 |
Note: Retention times are approximate and may vary depending on the specific instrument and column used. It is essential to run reference standards for confirmation.[3]
Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices
This protocol provides a general framework for the development of a quantitative LC-MS/MS method for 5F-PB-22 and its isomers in blood or urine. Method validation is crucial for quantitative analysis.[8][14]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of blood or urine sample, add an internal standard.
-
Add 1 mL of pH 10.2 buffer.
-
Add 5 mL of an extraction solvent (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Value |
| LC System | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5% B to 95% B over 15 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Specific to each analyte and internal standard |
3. Method Validation Parameters:
The method should be validated according to established guidelines, including the assessment of:[8][14]
-
Linearity: A calibration curve should be constructed with at least five concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For 5F-PB-22 in blood, an LOD of 0.1 ng/mL and an LLOQ of 0.5 ng/mL have been reported.[8]
-
Precision and Accuracy: Determined by analyzing quality control samples at different concentration levels.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the matrix under different storage conditions.
Data Presentation
Table 1: GC-MS Retention Times of 5F-PB-22 and its N-fluoropentyl Isomers
| Compound | Retention Time (min) | Reference |
| 5-fluoro PB-22 N-(2-fluoropentyl) isomer | 20.853 | [3] |
| This compound | 21.338 | [3] |
| 5-fluoro PB-22 N-(4-fluoropentyl) isomer | 21.568 | [3] |
| 5-fluoro PB-22 | 22.642 | [3] |
Table 2: Validated LC-MS/MS Method Performance for 5F-PB-22 in Blood
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 10 ng/mL | [8] |
| Limit of Detection (LOD) | 0.1 ng/mL | [8] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | [8] |
| Intrarun Precision (%CV) | 3.4 - 6.6% | [8] |
| Interrun Precision (%CV) | 2.6 - 7.7% | [8] |
| Accuracy | 97.0 - 103.1% | [8] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 5F-PB-22 and its isomers.
Caption: General workflow for the analysis of 5F-PB-22 and its isomers.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like 5F-PB-22 act as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors. The following diagram illustrates the canonical signaling pathway initiated by receptor activation.
Caption: Simplified signaling pathway of synthetic cannabinoid receptor agonists.
References
- 1. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. nist.gov [nist.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00814D [pubs.rsc.org]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
Forensic Analysis of 5-Fluoro PB-22 and its N-(3-fluoropentyl) Isomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid that has been identified in forensic casework worldwide.[1] Like many synthetic cannabinoids, 5F-PB-22 is often found in seized materials as a complex mixture of isomers, including positional isomers of the fluoropentyl chain. The differentiation of these isomers is critical for forensic analysis and for understanding the structure-activity relationships of these compounds. This document provides detailed application notes and protocols for the forensic analysis of 5F-PB-22, with a specific focus on the N-(3-fluoropentyl) isomer. The physiological and toxicological properties of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer have not been extensively evaluated.[2]
Data Presentation
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | [2] |
| CAS Number | 2365471-07-2 | [2] |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | [2] |
| Formula Weight | 376.4 g/mol | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Retention Times for 5F-PB-22 and its N-(fluoropentyl) Isomers
| Compound | Retention Time (min) | Reference |
| 5-fluoro PB-22 | 22.642 | [3] |
| This compound | 21.338 | [3] |
| 5-fluoro PB-22 N-(2-fluoropentyl) isomer | 20.853 | [3] |
| 5-fluoro PB-22 N-(4-fluoropentyl) isomer | 21.568 | [3] |
Note: Retention times are dependent on the specific GC-MS method and column used. The data presented is from a specific validation study and should be used as a reference.[3]
Table 3: Quantitative Analysis of 5F-PB-22 in Postmortem Blood Samples
| Case | 5F-PB-22 Concentration (ng/mL) | Reference |
| 1 | 1.1 | [4][5] |
| 2 | 1.5 | [4][5] |
| 3 | 1.2 (serum) | [4][5] |
| 4 | 1.3 | [4][5] |
Note: This data is for the parent compound 5F-PB-22, as specific quantitative data for the N-(3-fluoropentyl) isomer in forensic casework is limited. These values provide a general indication of the concentrations that may be encountered.
Experimental Protocols
Protocol 1: Analysis of Seized Plant Material by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in herbal mixtures.[3]
1. Sample Preparation: a. Homogenize the seized plant material. b. Weigh approximately 10 mg of the homogenized material into a centrifuge tube. c. Add 1 mL of a suitable organic solvent (e.g., methanol, ethyl acetate). d. Vortex for 1 minute to extract the cannabinoids. e. Centrifuge at 3000 rpm for 5 minutes. f. Transfer the supernatant to a clean vial for GC-MS analysis. A 1:10 dilution with the solvent may be necessary for highly concentrated samples.
2. GC-MS Parameters:
-
Instrument: Agilent GC/MS (e.g., Model 7890A/5975C) or equivalent.[3]
-
Column: Restek Rxi-5Sil MS column (30-meter) or equivalent.[3]
-
Injection Volume: 2 µL (Split mode, 5:1 split ratio).[3]
-
Oven Temperature Program:
-
Total Run Time: 33 minutes.[3]
-
Mass Spectrometer: Operated in full scan mode (e.g., m/z 40-550).
3. Data Analysis: a. Compare the retention time of the peak of interest with the reference standard for this compound (approximately 21.338 min).[3] b. Compare the mass spectrum of the peak of interest with a reference mass spectrum of the N-(3-fluoropentyl) isomer.
Protocol 2: Analysis of Blood Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general procedure for the analysis of synthetic cannabinoids in blood.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of whole blood, add an appropriate internal standard. b. Add 1 mL of pH 10.2 buffer. c. Add 4 mL of a hexane:ethyl acetate (B1210297) (9:1 v/v) extraction solvent.[5] d. Vortex for 10 minutes. e. Centrifuge at 3000 rpm for 10 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
Instrument: A triple quadrupole LC-MS/MS system.
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for the N-(3-fluoropentyl) isomer would need to be determined using a reference standard.
3. Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to forensic toxicology guidelines.[4]
Visualizations
Caption: Workflow for GC-MS analysis of seized materials.
Caption: Agonist activity at the CB1 receptor.
References
- 1. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 2. Synthetic Cannabinoid Metabolites, Qualitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro PB-22 N-(3-fluoropentyl) isomer as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro PB-22 N-(3-fluoropentyl) isomer is a synthetic cannabinoid and a positional isomer of 5-fluoro PB-22, a potent agonist of the cannabinoid receptors CB1 and CB2. In this isomer, the fluorine atom is located on the 3-position of the N-pentyl chain, a structural modification that can influence its pharmacological and toxicological properties. As a research standard, this compound is essential for the accurate identification and quantification of this specific isomer in forensic and research samples. These application notes provide detailed protocols for its use in analytical and in-vitro research settings.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of a research standard is fundamental for its proper handling, storage, and use in experimental procedures.
| Property | Value |
| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester[1] |
| CAS Number | 2365471-07-2[1] |
| Molecular Formula | C₂₃H₂₁FN₂O₂[1] |
| Formula Weight | 376.4 g/mol [1] |
| Purity | ≥95% |
| Formulation | A solution in acetonitrile[1] |
| Solubility | DMF: 11 mg/ml, DMSO: 10 mg/ml, DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml[1] |
| λmax | 215, 230, 291 nm[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years[1] |
Chemical Structure:
Caption: Chemical structure of this compound.
Analytical Protocols
Accurate and reproducible analytical methods are paramount for the identification and quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Workflow:
Caption: Experimental workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Perform serial dilutions to prepare working standards at desired concentrations (e.g., 1 µg/mL).
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD or equivalent.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150°C, ramp at 15°C/min to 320°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Expected Data:
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the indole (B1671886) and quinoline (B57606) moieties.
| Ion (m/z) | Relative Abundance (%) | Putative Fragment Identity |
| 376 | 20 | [M]⁺ |
| 232 | 100 | [M - C₉H₆NO]⁺ (Loss of quinolinoxy radical) |
| 204 | 45 | [C₁₄H₁₄N]⁺ (Indole fragment) |
| 144 | 60 | [C₉H₆NO]⁺ (Quinolinoxy cation) |
| 130 | 35 | [C₉H₈N]⁺ (Indole fragment) |
| 115 | 25 | [C₈H₅O]⁺ |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cannabinoids in complex matrices.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with the initial mobile phase composition to prepare working standards.
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a SCIEX QTRAP 6500+ or equivalent.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Expected MRM Transitions:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 377.2 | 232.1 | 144.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation and confirmation of the isomeric purity of the research standard.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 500 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC).
Representative ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.90 | dd | 1H | Quinoline-H |
| 8.20 | d | 1H | Indole-H |
| 8.15 | d | 1H | Quinoline-H |
| 7.70 | d | 1H | Indole-H |
| 7.50-7.30 | m | 5H | Aromatic-H |
| 4.70 | dtm | 1H | CH-F |
| 4.40 | t | 2H | N-CH₂ |
| 2.20 | m | 2H | CH₂ |
| 1.90 | m | 2H | CH₂ |
| 1.00 | t | 3H | CH₃ |
In-Vitro Biological Activity Protocols
Characterizing the interaction of the research standard with cannabinoid receptors is crucial for understanding its biological effects.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for CB1 and CB2 receptors.
Experimental Workflow:
Caption: Workflow for cannabinoid receptor binding assay.
Methodology:
-
Materials: Membranes from cells expressing human CB1 or CB2 receptors, [³H]CP55,940 (radioligand), unlabeled CP55,940 (for non-specific binding), binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Procedure:
-
Add binding buffer, [³H]CP55,940 (final concentration ~0.5 nM), and varying concentrations of this compound to a 96-well plate.
-
Initiate the binding reaction by adding the receptor membranes (10-20 µg protein/well).
-
Incubate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation from the IC₅₀ value obtained from the competition curve.
GTPγS Functional Assay
This assay measures the G-protein activation upon agonist binding to the cannabinoid receptors, providing a measure of the compound's efficacy.
Signaling Pathway:
Caption: Simplified cannabinoid receptor signaling pathway.
Methodology:
-
Materials: CB1 or CB2 receptor membranes, [³⁵S]GTPγS, GDP, assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Procedure:
-
Pre-incubate membranes with GDP (10 µM) for 15 minutes on ice.
-
In a 96-well plate, add assay buffer, varying concentrations of the test compound, and the pre-incubated membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity by scintillation counting.
-
-
Data Analysis: Determine the EC₅₀ and Emax values from the concentration-response curve to assess the potency and efficacy of the compound as a cannabinoid receptor agonist.
Conclusion
The use of this compound as a research standard is critical for the unambiguous identification and quantification of this specific synthetic cannabinoid. The protocols outlined in these application notes provide a framework for its analytical characterization and in-vitro pharmacological evaluation. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data in forensic, toxicological, and drug development research.
References
Application Notes and Protocols for the Analysis of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, a synthetic cannabinoid, in various biological matrices. The following sections offer comprehensive methodologies for liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, tailored for the accurate quantification of this specific isomer.
Introduction
5-Fluoro PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) and its isomers are potent synthetic cannabinoids that pose significant challenges for forensic and clinical analysis due to their rapid metabolism and the presence of multiple positional isomers. The N-(3-fluoropentyl) isomer differs from the parent compound in the position of the fluorine atom on the pentyl chain. Accurate and reliable analytical methods are crucial for understanding its pharmacokinetics, pharmacodynamics, and for toxicological screening. This document outlines validated sample preparation techniques to isolate this compound from complex biological matrices such as blood, plasma, serum, and urine, ensuring high recovery and minimal matrix effects for subsequent instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids, including 5-Fluoro PB-22 and its isomers, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The binding of these compounds to the G-protein coupled receptors initiates a cascade of intracellular signaling events.
Experimental Protocols
The following protocols are generalized from established methods for synthetic cannabinoids and can be adapted for this compound. It is recommended to use an appropriate internal standard, such as a deuterated analog, for accurate quantification.
Liquid-Liquid Extraction (LLE) for Blood and Serum
This protocol is suitable for the extraction of 5-Fluoro PB-22 and its isomers from whole blood and serum samples.[1]
Materials:
-
Biological sample (e.g., 1 mL of whole blood or serum)
-
Internal Standard (IS) solution
-
pH 10.2 buffer (e.g., carbonate buffer)
-
Hexane:Ethyl Acetate (9:1, v/v) extraction solvent
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS)
Procedure:
-
Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.
-
Add the internal standard solution to the sample.
-
Add 1 mL of pH 10.2 buffer and vortex for 30 seconds.
-
Add 5 mL of Hexane:Ethyl Acetate (9:1, v/v) extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) for Urine and Oral Fluid
This protocol is effective for cleaning up and concentrating the analyte from urine and oral fluid samples.[2]
Materials:
-
Biological sample (e.g., 2 mL of urine or oral fluid)
-
Internal Standard (IS) solution
-
Mixed-mode or polymeric SPE cartridges (e.g., HLB)
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for equilibration)
-
SPE manifold
-
Centrifuge tubes
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Centrifuge the biological sample to remove particulates.
-
Transfer 2 mL of the supernatant to a clean tube and add the internal standard.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Protein Precipitation for Plasma and Serum
This is a rapid and simple method for removing proteins from plasma and serum samples.[3]
Materials:
-
Biological sample (e.g., 0.5 mL of plasma or serum)
-
Internal Standard (IS) solution
-
Ice-cold acetonitrile (B52724)
-
Centrifuge tubes (2 mL)
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 0.5 mL of the plasma or serum sample into a 2 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1.5 mL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if further concentration is needed.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described sample preparation techniques.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of 5F-PB-22 in biological matrices. Data for the N-(3-fluoropentyl) isomer is expected to be similar, but should be independently validated.
| Parameter | Blood/Serum (LLE) | Urine (SPE) | Plasma (PPT) | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL | ~0.003-0.03 ng/mL | ~1.5 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | ~0.01-0.1 ng/mL | 5 ng/mL | [1][3] |
| Upper Limit of Quantification (ULOQ) | 10 ng/mL | - | 1000 ng/mL | [1][3] |
| Extraction Recovery | >75% (general for SCs) | >80% (general for SCs) | Not Applicable | |
| Matrix Effect | Variable, requires IS | Minimized by cleanup | Can be significant |
Note: Quantitative data can vary significantly between laboratories and analytical instrumentation. The values presented are indicative and should be used as a guideline.
A study specifically investigating 5F-PB-22 and its isomers by GC-MS reported a retention time of 21.338 minutes for the N-(3-fluoropentyl) isomer .[4] This information is critical for developing a specific and selective chromatographic method to differentiate it from other isomers.
Conclusion
The successful analysis of this compound in biological matrices relies heavily on robust and efficient sample preparation. The choice of method—LLE, SPE, or protein precipitation—will depend on the specific matrix, required sensitivity, and available instrumentation. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to develop and validate their own analytical methods for this and other related synthetic cannabinoids. It is imperative to perform a full method validation for the specific isomer and matrix of interest to ensure accurate and defensible results.
References
- 1. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Application Notes and Protocols: Receptor Binding Assay for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer for the human cannabinoid receptors CB1 and CB2. Synthetic cannabinoids, such as the PB-22 series, are known to act as agonists at these receptors. The methodologies described herein are fundamental for characterizing the pharmacological profile of novel psychoactive substances and candidate molecules in drug development. While specific binding data for the N-(3-fluoropentyl) isomer of 5-Fluoro PB-22 is not publicly available, this protocol is based on established methods for analogous synthetic cannabinoids.
Introduction
5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its binding affinities have been reported as 0.468 nM at CB1 and 0.633 nM at CB2 receptors. The N-(3-fluoropentyl) isomer differs in the position of the fluorine atom on the pentyl chain. The physiological and toxicological properties of this specific isomer have not been fully evaluated. Receptor binding assays are crucial in determining the affinity of a compound for a specific receptor, providing insights into its potential potency and selectivity. This protocol outlines a competitive binding assay using a radiolabeled cannabinoid ligand to determine the inhibition constant (Ki) of the test compound, this compound.
Data Presentation
Table 1: Binding Affinities of Reference Synthetic Cannabinoids
| Compound | Receptor | Binding Affinity (Ki or EC50) | Reference |
| 5F-PB-22 | hCB1 | 0.468 nM (Ki) | |
| 5F-PB-22 | hCB2 | 0.633 nM (Ki) | |
| PB-22 | hCB1 | 5.1 nM (EC50) | |
| PB-22 | hCB2 | 37 nM (EC50) |
Note: Data for this compound is not currently available and would be determined using the following protocol.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist)
-
Cell Membranes: Commercially available membranes from CHO or HEK cells stably expressing human CB1 or CB2 receptors.
-
Non-specific Binding Control: WIN 55,212-2
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Multi-channel pipette
-
Plate shaker
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and wash buffer and store them at 4°C.
-
Prepare a stock solution of the test compound, this compound, in DMSO.
-
Perform serial dilutions of the test compound in the assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
25 µL of the diluted test compound or vehicle (for control wells).
-
25 µL of [³H]CP-55,940 (at a final concentration close to its Kd).
-
125 µL of diluted cell membranes (containing 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate on a plate shaker at 30°C for 60-90 minutes.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.
-
-
Calculate Ki:
-
The inhibition constant (Ki) is calculated using the Cheng-Prus
-
Troubleshooting & Optimization
Technical Support Center: Analysis of 5F-PB-22 Positional Isomers by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation and identification of 5-Fluoro PB-22 (5F-PB-22) positional isomers by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 5F-PB-22 positional isomers using GC-MS?
A1: The primary challenges stem from the structural similarities between the isomers. Many positional isomers of 5F-PB-22 exhibit very close gas chromatographic retention times and produce nearly identical electron ionization (EI) mass spectra. This makes their differentiation by standard GC-MS methods difficult. Specifically, isomers with substitutions on the quinoline (B57606) or isoquinoline (B145761) ring, and those with the fluorine atom at different positions on the pentyl chain, often co-elute or have very similar fragmentation patterns. For instance, complete separation of 5F-PB-22 from its 5-hydroxyquinoline (B119867) isomer by GC can be particularly challenging.[1][2]
Q2: Which positional isomers of 5F-PB-22 are commonly encountered?
A2: 5F-PB-22 has several potential positional isomers. These can be broadly categorized into two groups:
-
Quinoline/Isoquinoline Isomers: Where the ester group is attached to different positions on the quinoline or isoquinoline ring system. Examples include 3-, 4-, 5-, 6-, and 7-hydroxyquinoline (B1418103) isomers, and 4-, 5-, 6-, 7-, and 8-hydroxyisoquinoline isomers.[1]
-
N-Fluoropentyl Isomers: Where the fluorine atom is located on different carbons of the N-pentyl chain, such as the N-(2-fluoropentyl), N-(3-fluoropentyl), and N-(4-fluoropentyl) isomers.[3]
Q3: Can 5F-PB-22 isomers be differentiated by their mass spectra alone?
A3: Generally, no. The electron ionization (EI) mass spectra of 5F-PB-22 and its quinolinyl and isoquinolinyl positional isomers are very similar, often appearing indistinguishable.[1][2] They typically show a small molecular ion peak (m/z 376) and a prominent base peak at m/z 232. This base peak corresponds to the N-1-(5-fluoropentyl)-indolylacylium ion, formed by the loss of the hydroxyquinoline or hydroxyisoquinoline radical.[2] Since the primary fragmentation occurs at the ester linkage, the position of the hydroxyl group on the quinoline/isoquinoline ring has a minimal effect on the resulting mass spectrum. Differentiation, therefore, heavily relies on chromatographic separation.
Q4: What are the characteristic fragment ions of 5F-PB-22 in EI-MS?
A4: The mass spectrum of 5F-PB-22 is characterized by a few key ions. The molecular ion is observed at m/z 376. The base peak is typically at m/z 232, resulting from the cleavage of the ester bond and loss of the 8-hydroxyquinoline (B1678124) group. Other significant fragments can be observed, though their relative intensities are often low. A putative fragmentation scheme suggests the formation of the N-1-(5-fluoropentyl)-indolylacylium ion as the major fragmentation pathway.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of 5F-PB-22 isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Separation of Isomers (Co-elution) | Inadequate chromatographic resolution due to similar physicochemical properties of the isomers. | Optimize the GC Oven Temperature Program: - Decrease the initial oven temperature to improve the separation of early-eluting isomers. - Use a slower temperature ramp rate (e.g., 5°C/min instead of 10°C/min) to increase the interaction time with the stationary phase.[4] - Introduce an isothermal hold at a temperature just below the elution temperature of the critical isomer pair.[5] Select an Appropriate GC Column: - Utilize a column with a different stationary phase polarity to alter selectivity. If a standard non-polar column (e.g., DB-5ms) is used, consider a mid-polarity column. Consider Alternative Techniques: - For isomers that are particularly difficult to resolve by GC, Liquid Chromatography (LC) may provide better separation.[1][2] |
| Indistinguishable Mass Spectra for Separated Peaks | Isomers are successfully separated chromatographically, but their mass spectra are identical. | This is expected for positional isomers of 5F-PB-22.[1][2] Identification should be based on a comparison of retention times with certified reference standards. Maintain a retention time library for all relevant isomers. |
| Peak Tailing | Active sites in the GC inlet liner or on the column. | - Use a deactivated inlet liner, and replace it regularly.[6] - Trim the first few centimeters of the GC column to remove active sites that can develop over time. - Ensure the entire flow path is inert.[7] |
| Low Signal Intensity / Poor Sensitivity | Analyte degradation in the hot injector, leaks in the system, or non-optimized MS parameters. | - Lower the injector temperature to prevent thermal degradation.[6] - Check for leaks at the inlet, column connections, and MS interface using an electronic leak detector.[8] - Perform regular MS tuning to ensure optimal sensitivity.[9] - Ensure the use of an appropriate solvent; acetonitrile (B52724) has been shown to provide better sensitivity for 5F-PB-22 compared to methanol (B129727).[2] |
| Retention Time Shifts | Changes in carrier gas flow rate, column aging, or leaks. | - Ensure a constant and accurate carrier gas flow rate. - Regularly condition the GC column. - Check for and fix any system leaks. - Use a retention time locking method if available on your instrument. |
Data Presentation
Table 1: GC-MS Data for 5F-PB-22 and its Quinolinyl/Isoquinolinyl Positional Isomers
Data extracted from K.S. Park et al., Forensic Toxicology, 2017.[1] The study notes that all isomers presented nearly identical EI mass spectra.
| Compound | Isomer Type | Retention Time (min) | Key Mass Fragments (m/z) |
| 5F-PB-22 | Parent Compound | 31.58 | 376 (M+), 232 (Base Peak) |
| 7-hydroxyquinoline isomer | Quinolinyl | 32.11 | 376 (M+), 232 (Base Peak) |
| 6-hydroxyquinoline isomer | Quinolinyl | 32.32 | 376 (M+), 232 (Base Peak) |
| 5-hydroxyquinoline isomer | Quinolinyl | 31.58 | 376 (M+), 232 (Base Peak) |
| 4-hydroxyquinoline isomer | Quinolinyl | 30.29 | 376 (M+), 232 (Base Peak) |
| 3-hydroxyquinoline isomer | Quinolinyl | 31.95 | 376 (M+), 232 (Base Peak) |
| 8-hydroxyisoquinoline isomer | Isoquinolinyl | 31.06 | 376 (M+), 232 (Base Peak) |
| 7-hydroxyisoquinoline isomer | Isoquinolinyl | 31.81 | 376 (M+), 232 (Base Peak) |
| 6-hydroxyisoquinoline isomer | Isoquinolinyl | 31.78 | 376 (M+), 232 (Base Peak) |
| 5-hydroxyisoquinoline isomer | Isoquinolinyl | 31.25 | 376 (M+), 232 (Base Peak) |
| 4-hydroxyisoquinoline isomer | Isoquinolinyl | 30.68 | 376 (M+), 232 (Base Peak) |
Note: The 5-hydroxyquinoline isomer co-eluted with 5F-PB-22 under the reported GC conditions.
Table 2: GC-MS Data for 5F-PB-22 N-Fluoropentyl Positional Isomers
Comprehensive, directly comparable GC-MS data for the N-fluoropentyl isomers under a single set of experimental conditions is limited in the reviewed literature. The following represents a compilation of information and expected behavior.
| Compound | Isomer Type | Expected Elution Order | Key Mass Fragments (m/z) |
| 5F-PB-22 | N-(5-fluoropentyl) | - | 376 (M+), 232 (Base Peak) |
| 5F-PB-22 N-(4-fluoropentyl) isomer | N-(4-fluoropentyl) | Expected to have a slightly shorter retention time than 5F-PB-22. | 376 (M+), 232 (Base Peak) and other similar fragments. |
| 5F-PB-22 N-(3-fluoropentyl) isomer | N-(3-fluoropentyl) | Expected to have a shorter retention time than the 4-fluoro isomer. | 376 (M+), 232 (Base Peak) and other similar fragments. |
| 5F-PB-22 N-(2-fluoropentyl) isomer | N-(2-fluoropentyl) | Expected to have the shortest retention time among the N-fluoropentyl isomers. | 376 (M+), 232 (Base Peak) and other similar fragments. |
Experimental Protocols
Recommended GC-MS Method for the Analysis of 5F-PB-22 Quinolinyl/Isoquinolinyl Isomers
This protocol is based on the methodology described by K.S. Park et al., 2017.[1]
-
Sample Preparation:
-
Dissolve reference standards and samples in acetonitrile to a final concentration of 10 µg/mL. Acetonitrile is recommended over methanol to avoid transesterification.[2]
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent).
-
Mass Spectrometer: Agilent 5975C MS detector (or equivalent).
-
GC Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 20 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550.
-
Visualizations
Caption: Troubleshooting workflow for poor separation of 5F-PB-22 isomers.
Caption: Logical workflow for the identification of 5F-PB-22 isomers.
References
- 1. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. GCMS Maintenance: Keep Your GCMS Running [theoverbrookgroup.com]
"optimizing mass spectrometry parameters for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the analysis of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer?
A1: For 5-Fluoro PB-22 (the N-(5-fluoropentyl) isomer), the protonated molecule [M+H]⁺ is expected at an m/z of 377. A common product ion observed in multiple reaction monitoring (MRM) is m/z 232.[1] The N-(3-fluoropentyl) isomer will have the same precursor ion mass. Its product ions are expected to be similar due to the shared core structure, but their relative intensities may differ, which can be exploited for differentiation. The primary fragmentation of synthetic cannabinoids like PB-22 analogs often involves the cleavage of the ester bond and fragmentation of the alkyl chain.[2][3][4]
Q2: How can I chromatographically separate the this compound from other positional isomers?
A2: Chromatographic separation of positional isomers is crucial and often challenging.[5] A high-resolution HPLC or UHPLC column, such as a C18 or biphenyl (B1667301) column, is recommended.[6] Gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, both with additives like formic acid (0.1%), can effectively separate these isomers.[6] Optimization of the gradient profile, flow rate, and column temperature will be necessary to achieve baseline separation.
Q3: What are typical starting ESI source parameters for analyzing synthetic cannabinoids?
A3: While optimal parameters are instrument-dependent, you can use the following as a starting point for method development. For electrospray ionization (ESI) in positive mode, typical parameters include a capillary voltage of 3-5 kV, a nebulizer gas pressure of 20-40 psi, and a drying gas temperature of 250-350 °C.[6] It is crucial to optimize these parameters for your specific instrument and analyte to maximize signal intensity.
Q4: What is the general fragmentation pathway for PB-22 and its fluorinated analogs in ESI-MS/MS?
A4: The fragmentation of PB-22 and its analogs in positive mode ESI-MS/MS typically involves the cleavage of the C-C bonds adjacent to the oxygen atom in the side chain at the C-3 position of the indole (B1671886) ring.[7] For 5F-PB-22, a characteristic fragmentation pathway is the loss of the quinolin-8-yl ester group to form a fragment at m/z 232.[1] Further fragmentation can occur on the fluoropentyl chain.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Poor Signal Intensity / Sensitivity | Suboptimal ESI source parameters (e.g., capillary voltage, gas flows, temperatures). | Systematically optimize source parameters one by one while infusing a standard solution of your analyte. Start with the recommended ranges and adjust for maximum signal intensity. |
| Inefficient ionization in the chosen mobile phase. | Ensure the mobile phase pH is appropriate for protonating the analyte. The use of 0.1% formic acid is common for positive mode ESI to promote the formation of [M+H]⁺ ions. | |
| Matrix effects from complex sample matrices. | Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample if possible. Use a deuterated internal standard to compensate for matrix effects. | |
| Inability to Separate Isomers | Inadequate chromatographic resolution. | Use a longer column or a column with a different stationary phase (e.g., biphenyl). Optimize the mobile phase gradient to be shallower, allowing more time for the isomers to separate. Adjust the column temperature. |
| Injection solvent is too strong. | Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion and broadening. | |
| Unstable Signal / High Baseline Noise | Contamination in the LC-MS system. | Flush the entire system with a strong solvent mixture like isopropanol/acetonitrile/water. Check for contamination in the mobile phase, solvents, and sample preparation materials.[8] |
| Inconsistent spray in the ESI source. | Check for a clogged or misaligned ESI needle. Ensure consistent solvent delivery from the LC pumps. | |
| Unexpected Fragmentation Pattern | In-source fragmentation. | Reduce the cone (or orifice) voltage to minimize fragmentation in the ion source. This will increase the abundance of the precursor ion. |
| Incorrect collision energy. | Optimize the collision energy for each MRM transition. A collision energy ramp experiment can help identify the optimal value for each product ion. |
Data Presentation
Table 1: Starting LC-MS/MS Parameters for 5-Fluoro PB-22 Analysis
| Parameter | Value | Reference |
| LC Column | C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.8 µm) | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [6] |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Injection Volume | 1 - 5 µL | |
| Column Temperature | 40 °C | |
| Ionization Mode | ESI Positive | [1] |
| Capillary Voltage | 3.5 - 5.0 kV | [1] |
| Nebulizer Gas | 30 - 40 psi | |
| Drying Gas Flow | 8 - 12 L/min | |
| Drying Gas Temp. | 300 - 350 °C | [1] |
| Precursor Ion (m/z) | 377.2 | [1] |
| Product Ion (m/z) | 232.1 | [1] |
| Cone Voltage | Optimize (start at 20-40 V) | |
| Collision Energy | Optimize (start at 15-30 eV) |
Experimental Protocols
Detailed LC-MS/MS Methodology for Synthetic Cannabinoid Isomer Analysis
This protocol provides a general framework. It should be adapted and optimized for your specific instrumentation and experimental goals.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Perform serial dilutions to create working standards for calibration curves and optimization experiments (e.g., 1 µg/mL for infusion and 1-100 ng/mL for LC-MS/MS analysis).
-
-
Sample Preparation (for complex matrices like biological fluids):
-
Perform a sample clean-up step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
LC-MS/MS System Configuration:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Parameter Optimization:
-
Infusion Analysis: Infuse a 1 µg/mL standard solution of the analyte directly into the mass spectrometer to optimize source parameters (capillary voltage, gas flows, and temperatures) and MS parameters (cone voltage).
-
Collision Energy Optimization: Using the optimized source parameters, perform a product ion scan to identify major fragment ions. Then, for each precursor-product ion pair, perform a collision energy ramp to determine the optimal energy for maximum fragment intensity.
-
-
Data Acquisition:
-
Inject the prepared standards and samples.
-
Acquire data in MRM mode using the optimized transitions and parameters.
-
Mandatory Visualization
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. ovid.com [ovid.com]
- 8. Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
"degradation products of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer during analysis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer. The information provided is intended to address common challenges encountered during the analytical characterization of these synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer during analysis?
The primary degradation pathway for synthetic cannabinoids containing an ester linkage, such as 5-Fluoro PB-22 and its isomers, is the cleavage of the ester bond.[1][2][3] This degradation can occur both thermally, for instance in a hot gas chromatography (GC) injector, and through hydrolysis. For 5-Fluoro PB-22 (the 5-fluoropentyl isomer), the main metabolic pathway is ester hydrolysis, leading to a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites.[1][2] While specific studies on the analytical degradation of the N-(3-fluoropentyl) isomer are not prevalent, it is chemically reasonable to assume a similar primary degradation pathway.
The main degradation reactions are:
-
Ester Hydrolysis: Cleavage of the ester bond to form the corresponding indole-3-carboxylic acid and 8-quinolinol.
-
Thermal Degradation (in GC): In addition to ester hydrolysis, thermal stress in a GC injector can lead to the formation of other products. For the related compound 5F-PB-22, combustion analysis has shown the formation of 1-(5-fluoropentyl)-indole.
Q2: We are having trouble chromatographically separating 5-Fluoro PB-22 from its N-(3-fluoropentyl) isomer. What can we do?
The separation of positional isomers like the fluoropentyl variants of PB-22 is a known analytical challenge.[4] Successful separation relies heavily on the chromatographic conditions. A study has demonstrated that these isomers can be separated using gas chromatography. The reported retention times on a specific GC-MS system were 22.642 minutes for 5-Fluoro PB-22 and 21.338 minutes for the N-(3-fluoropentyl) isomer, indicating that baseline separation is achievable.
To improve separation, consider the following:
-
Use a high-resolution capillary column: A long column (e.g., 30 m) with a narrow internal diameter (e.g., 0.25 mm) and a thin film thickness (e.g., 0.25 µm) of a suitable stationary phase (like a 5% phenyl-methylpolysiloxane) is recommended.
-
Optimize the temperature program: Employ a slow temperature ramp to enhance the separation of closely eluting peaks.
-
Adjust the carrier gas flow rate: Ensure the linear velocity of the carrier gas (e.g., helium) is optimal for the column dimensions.
Q3: We are observing unexpected peaks in our chromatogram when analyzing the N-(3-fluoropentyl) isomer. What could they be?
Unexpected peaks are likely degradation products. Given the lability of the ester bond, the most probable degradation products of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer are:
-
1-(3-fluoropentyl)-1H-indole-3-carboxylic acid: Formed by the hydrolysis of the ester bond.
-
8-Quinolinol: The other product of ester hydrolysis.
-
1-(3-fluoropentyl)-1H-indole: A potential thermal degradation product formed in the GC injector, analogous to what is seen with 5F-PB-22.
It is also possible to see products of oxidative defluorination, which has been observed in the metabolism of 5F-PB-22.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or tailing | 1. Active sites in the GC inlet liner or column. 2. Compound instability at high temperatures. | 1. Use a deactivated inlet liner and perform regular column maintenance. 2. Lower the injector temperature to the minimum required for efficient vaporization. Consider derivatization to improve thermal stability. |
| Inconsistent retention times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Column degradation. | 1. Ensure the gas supply is stable and the flow controller is functioning correctly. 2. Perform a leak check of the GC system. 3. Condition or replace the GC column. |
| Difficulty in identifying isomers based on mass spectra | Positional isomers often produce very similar mass spectra, making differentiation by mass spectrometry alone difficult. | 1. Rely on chromatographic separation for primary identification.[4] 2. Use high-resolution mass spectrometry to obtain accurate mass measurements, which can help in confirming the elemental composition. 3. For unambiguous identification, consider using complementary techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Infrared Detection (GC-IRD).[4] |
| Low signal intensity for the parent compound | Significant degradation of the analyte in the analytical system. | 1. Reduce the temperature of the GC injector. 2. Use a cooler on-column injection technique if available. 3. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS), which is a softer ionization technique and avoids high temperatures. |
Degradation Product Data
The following table summarizes the key degradation products of 5-Fluoro PB-22 and the hypothesized degradation products of its N-(3-fluoropentyl) isomer based on established chemical principles.
| Parent Compound | Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Degradation Pathway |
| 5-Fluoro PB-22 | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid | C₁₄H₁₆FNO₂ | 249.28 | Ester Hydrolysis |
| 8-Quinolinol | C₉H₇NO | 145.16 | Ester Hydrolysis | |
| 1-(5-fluoropentyl)-1H-indole | C₁₃H₁₆FN | 205.27 | Thermal Degradation | |
| This compound | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid | C₁₄H₁₆FNO₂ | 249.28 | Ester Hydrolysis (Hypothesized) |
| 8-Quinolinol | C₉H₇NO | 145.16 | Ester Hydrolysis (Hypothesized) | |
| 1-(3-fluoropentyl)-1H-indole | C₁₃H₁₆FN | 205.27 | Thermal Degradation (Hypothesized) |
Experimental Protocols
Representative GC-MS Protocol for the Analysis of 5-Fluoro PB-22 Isomers
This protocol is a representative method for the separation and identification of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer. Optimization may be required for specific instrumentation and sample matrices.
-
Sample Preparation:
-
Dissolve the reference standards and samples in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 6890 GC or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5975 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the parent compounds based on their retention times and mass spectra.
-
Examine the chromatogram for the presence of the degradation products listed in the data table.
-
Confirm the identity of degradation products by comparing their mass spectra to reference libraries or by interpretation of the fragmentation patterns.
-
Visualizations
Hypothesized Degradation Pathway of this compound
Hypothesized degradation pathways of the N-(3-fluoropentyl) isomer.
Experimental Workflow for Isomer Analysis
General workflow for the analysis of 5-Fluoro PB-22 isomers.
References
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound is hydrolysis of the ester linkage.[1] This reaction cleaves the molecule into 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. This process can be catalyzed by both acidic and basic conditions.
Q2: What are the main factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the solvent used. Extreme pH values (both acidic and basic) and elevated temperatures can significantly accelerate degradation. Exposure to UV light can also lead to photodegradation.
Q3: What is the recommended solvent for preparing stock solutions?
A3: For long-term storage, it is recommended to prepare stock solutions in a dry aprotic solvent such as acetonitrile (B52724). Commercial suppliers often provide this compound in an acetonitrile solution.
Q4: How should I store my stock and working solutions?
A4: Stock solutions in acetonitrile should be stored at -20°C in tightly sealed, amber glass vials to protect from light and moisture. For working solutions, especially in aqueous or protic solvents, it is advisable to prepare them fresh before each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light.
Q5: Can I use a buffer to improve the stability of my working solutions?
A5: Yes, using a buffer system can help maintain a pH where the compound is most stable. For many ester-containing compounds, a slightly acidic to neutral pH (around 4-6) is often optimal to minimize both acid- and base-catalyzed hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in aqueous solution. | Hydrolysis. The ester linkage is susceptible to cleavage in the presence of water, which is accelerated by acidic or basic conditions. | - Prepare aqueous solutions fresh before use.- Use a buffered solution to maintain a stable pH (ideally between 4 and 6).- Minimize the amount of water in the solvent system if experimentally permissible.- Store aqueous solutions at low temperatures (2-8°C) for short periods and protect from light. |
| Inconsistent results between experiments. | Degradation during storage or handling. Repeated freeze-thaw cycles of stock solutions or exposure of working solutions to light and elevated temperatures can lead to degradation. | - Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.- Always use amber vials or wrap containers in foil to protect solutions from light.- Allow solutions to equilibrate to room temperature before use, but do not leave them at room temperature for extended periods. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. The primary degradation products are 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. Other minor degradation products may also form under specific stress conditions. | - Confirm the identity of the degradation products using mass spectrometry.- Adjust storage and experimental conditions to minimize degradation (see solutions for hydrolysis).- Develop a stability-indicating analytical method that can resolve the parent compound from its degradation products. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. this compound is a lipophilic compound with limited solubility in highly aqueous solutions. | - Use a co-solvent such as acetonitrile or DMSO to increase solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.- Prepare the solution by adding the stock solution in organic solvent to the aqueous buffer with vigorous mixing. |
Data Presentation
Table 1: Illustrative Half-Life (t½) of this compound in Solution under Different pH and Temperature Conditions.
| Solvent System | pH | Temperature | Illustrative Half-Life (t½) |
| Acetonitrile:Water (1:1) | 2.0 | 25°C | ~ 12 hours |
| Acetonitrile:Water (1:1) | 4.0 | 25°C | ~ 7 days |
| Acetonitrile:Water (1:1) | 7.0 | 25°C | ~ 2 days |
| Acetonitrile:Water (1:1) | 9.0 | 25°C | ~ 8 hours |
| Acetonitrile:Water (1:1) | 4.0 | 4°C | > 30 days |
| Acetonitrile:Water (1:1) | 7.0 | 4°C | ~ 14 days |
| 100% Acetonitrile | N/A | 25°C | > 6 months |
| 100% Acetonitrile | N/A | -20°C | ≥ 4 years |
Table 2: Illustrative Percentage Degradation of this compound under Forced Degradation Conditions.
| Stress Condition | Duration | Illustrative % Degradation | Primary Degradation Product |
| 0.1 M HCl at 60°C | 8 hours | ~ 45% | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid |
| 0.1 M NaOH at 60°C | 4 hours | ~ 60% | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid |
| 3% H₂O₂ at 25°C | 24 hours | ~ 15% | Oxidative derivatives |
| UV Light (254 nm) at 25°C | 24 hours | ~ 25% | Photodegradation products |
| Heat (80°C, in acetonitrile) | 48 hours | ~ 10% | Thermal degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photodegradation: Expose a clear vial of the stock solution to a UV light source (e.g., 254 nm) at room temperature. Prepare a control sample wrapped in aluminum foil and kept under the same conditions.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-MS/MS method.
Protocol 2: Stability-Indicating HPLC-MS/MS Method
This protocol provides a starting point for developing an HPLC-MS/MS method to quantify this compound and its primary hydrolysis product.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage to elute the analyte and its degradation products, then return to initial conditions for re-equilibration. A typical gradient might be 10-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound:
-
Precursor ion (Q1): m/z 377.2
-
Product ion (Q3): m/z 232.1 (quantifier), m/z 144.1 (qualifier)
-
-
1-(3-fluoropentyl)-1H-indole-3-carboxylic acid (Hydrolysis Product):
-
Precursor ion (Q1): m/z 250.1
-
Product ion (Q3): m/z 206.1 (quantifier), m/z 130.1 (qualifier)
-
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for maximum sensitivity.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Degradation pathways of this compound.
References
"selecting the correct internal standard for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and validation of an internal standard for the quantitative analysis of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the analysis of this compound?
A1: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte itself, in this case, this compound-d'n'. However, a specific deuterated standard for this particular isomer is not readily commercially available.
Q2: Since a dedicated deuterated internal standard is unavailable, what is the next best option?
A2: The recommended approach is to use a deuterated structural analog that shares high similarity in chemical properties and chromatographic behavior with the analyte. This helps to effectively compensate for variations during sample preparation and analysis, including matrix effects.[1]
Q3: Which commercially available deuterated internal standards are the most suitable structural analogs for this compound?
A3: Based on structural similarity, the following deuterated standards are recommended for evaluation:
-
5F-PB-22-d9: This is the closest structural analog, differing only in the position of the fluorine atom on the pentyl chain. It is expected to have very similar extraction recovery, retention time, and ionization efficiency.
-
PB-22-d9: This compound lacks the fluorine on the pentyl chain but is otherwise structurally identical to the core of the analyte. It is a viable alternative if 5F-PB-22-d9 is unavailable.
Q4: Why is a structural analog preferred over a different class of compound as an internal standard?
A4: A structural analog is more likely to co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer source.[2] This is crucial for accurate quantification, especially in complex biological matrices.
Troubleshooting Guide
Issue 1: Poor reproducibility of quantitative results.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at the earliest stage of the sample preparation process. Use a calibrated pipette for this step.
-
Possible Cause: Significant matrix effects that are not adequately compensated for by the chosen internal standard.
-
Solution: Evaluate the matrix effects by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.[1] If significant suppression or enhancement is observed, further optimization of the sample clean-up procedure (e.g., using solid-phase extraction) may be necessary.[1]
Issue 2: The internal standard peak is not detected or has a very low intensity.
-
Possible Cause: Degradation of the internal standard.
-
Solution: Check the storage conditions and expiration date of the internal standard. Prepare fresh working solutions.
-
Possible Cause: Suboptimal mass spectrometer parameters for the internal standard.
-
Solution: Infuse a solution of the internal standard directly into the mass spectrometer to optimize the precursor and product ion selection, as well as collision energy and other source parameters.
Issue 3: The retention times of the analyte and internal standard are too far apart.
-
Possible Cause: The chosen internal standard is not a close enough structural analog.
-
Solution: While some separation is necessary for non-isotopically labeled standards, a large difference in retention time can lead to differential matrix effects. Evaluate a different internal standard with a closer elution profile to the analyte.
Selection of a Suitable Internal Standard
The selection of an appropriate internal standard is a critical step in developing a robust quantitative analytical method. Since a deuterated version of this compound is not commercially available, a structural analog must be carefully chosen and validated.
Comparison of Potential Internal Standards
| Internal Standard | Structural Similarity to Analyte | Expected Co-elution | Potential for Differential Matrix Effects |
| 5F-PB-22-d9 | Very High (Isomeric) | Very Close | Low |
| PB-22-d9 | High (Lacks one fluorine atom) | Close | Moderate |
| JWH-018-d9 | Moderate (Different core structure) | May differ significantly | High |
| AM-2201-d5 | Moderate (Different core structure) | May differ significantly | High |
Experimental Protocol: Validation of the Selected Internal Standard
This protocol outlines the key experiments to validate the chosen internal standard for the quantitative analysis of this compound.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound and the selected deuterated internal standard (e.g., 5F-PB-22-d9) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions for the analyte by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working solution of the internal standard at a constant concentration (e.g., 100 ng/mL).
2. LC-MS/MS Method Development:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Optimize the gradient to achieve good peak shape and separation from matrix components.
-
-
Mass Spectrometry:
-
Optimize the MS parameters for both the analyte and the internal standard by direct infusion.
-
Select at least two multiple reaction monitoring (MRM) transitions for the analyte (one for quantification and one for qualification) and one for the internal standard.
-
3. Method Validation Experiments:
-
Specificity and Selectivity: Analyze blank matrix samples (e.g., blank plasma, urine) to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
-
Linearity and Range: Prepare calibration curves by spiking the blank matrix with the working standard solutions and a constant amount of the internal standard working solution. Plot the peak area ratio (analyte/internal standard) against the analyte concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).[3]
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas indicates the extent of ion suppression or enhancement. The internal standard should effectively compensate for this effect.
-
Extraction Recovery: Compare the peak area of the analyte in a pre-extraction spiked blank matrix sample to the peak area in a post-extraction spiked blank matrix sample.
-
Stability: Evaluate the stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -20°C or -80°C).
Visualizations
Caption: Workflow for selecting and validating an internal standard.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing ion suppression for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer in LC-MS"
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize ion suppression for the LC-MS analysis of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification in LC-MS analysis.[3][4] For synthetic cannabinoids like this compound, which are often analyzed in complex biological matrices such as plasma or urine, ion suppression is a significant challenge that can compromise data quality.[5][6]
Q2: How can I identify if ion suppression is affecting my this compound analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of your analyte solution is introduced into the mass spectrometer after the analytical column.[7] When a blank matrix sample is injected, any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[4] Another approach is to compare the signal intensity of the analyte in a neat solution versus its intensity when spiked into an extracted blank matrix. A lower signal in the matrix indicates suppression.[1]
Q3: What are the primary strategies to minimize ion suppression?
The most effective strategies to combat ion suppression fall into three main categories:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before analysis.[1][2][8]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components can significantly reduce suppression.[1][2] Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can provide the necessary resolution to separate the analyte from interfering compounds.
-
Methodological Adjustments: Diluting the sample, reducing the injection volume, or using a stable isotope-labeled internal standard (SIL-IS) can help mitigate the effects of ion suppression.[1][3][9][10]
Q4: Can the choice of ionization source affect ion suppression?
Yes, the choice of ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is particularly susceptible to ion suppression due to competition for ionization in the ESI droplet.[2][3] Atmospheric pressure chemical ionization (APCI) is often less prone to ion suppression from non-volatile matrix components.[2][10] If significant and persistent ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable option.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize ion suppression for the analysis of this compound.
Issue: Low Signal Intensity and Poor Reproducibility
If you are experiencing low signal intensity and high variability in your results, ion suppression is a likely cause. Follow these steps to diagnose and resolve the issue.
Step 1: Evaluate Matrix Effects
-
Action: Perform a quantitative assessment of matrix effects. Prepare three sets of samples:
-
Set A: Analyte in neat solvent.
-
Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.
-
Set C: Pre-spiked matrix sample (spiked before extraction).
-
-
Analysis: Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation: A ME value significantly below 100% indicates ion suppression.
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[8] Consider the following sample preparation techniques.
-
Liquid-Liquid Extraction (LLE): A basic extraction method that can remove many interfering compounds.
-
Solid-Phase Extraction (SPE): Offers more selective removal of interferences compared to LLE.[1][5]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) (n=6) |
| Protein Precipitation | 95.4 - 106.8 | 93.4 - 118.0 | < 15 |
| Liquid-Liquid Extraction (LLE) | 85.2 | 80.5 | < 10 |
| Solid-Phase Extraction (SPE) | 92.0 - 106.8 | 95.1 | < 5 |
Note: Data is representative and may vary based on specific experimental conditions.
Step 3: Enhance Chromatographic Separation
If ion suppression persists after optimizing sample preparation, focus on improving the chromatographic separation to resolve the analyte from interfering matrix components.
-
Action:
-
Modify Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and the suppression zone identified in the post-column infusion experiment.
-
Change Column Chemistry: Test a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[10]
-
Data Presentation: Impact of LC Parameters on Signal Intensity
| Parameter | Modification | Signal Intensity (Counts) | Signal-to-Noise (S/N) |
| Gradient | Standard | 50,000 | 150 |
| Optimized | 85,000 | 280 | |
| Flow Rate | 0.5 mL/min | 75,000 | 220 |
| 0.3 mL/min | 92,000 | 310 |
Note: Data is representative and may vary based on specific experimental conditions.
Step 4: Methodological Adjustments
-
Action:
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed for the extraction of this compound from human plasma.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[11]
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is suitable for the extraction of this compound from urine.
-
Sample Preparation: To 1 mL of urine, add 100 µL of 1 M sodium hydroxide.
-
Extraction: Add 3 mL of a hexane:ethyl acetate (B1210297) (9:1 v/v) mixture. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Visualizations
Caption: A logical workflow for identifying and mitigating ion suppression in LC-MS analysis.
Caption: A generalized workflow for sample preparation to reduce matrix effects before LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
Technical Support Center: Differentiating N-(2-fluoropentyl) vs. N-(3-fluoropentyl) Isomers
Welcome to the technical support center for the analytical differentiation of N-(2-fluoropentyl) and N-(3-fluoropentyl) positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting guidance, and frequently asked questions (FAQs) to address challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in distinguishing between N-(2-fluoropentyl) and N-(3-fluoropentyl) isomers?
A1: The primary challenge lies in their high degree of structural similarity. As positional isomers, they have the same molecular weight and similar physicochemical properties, which can lead to co-elution in chromatographic systems and produce very similar mass spectra, making unambiguous identification difficult without optimized methods.
Q2: Which analytical techniques are most effective for differentiating these isomers?
A2: A multi-pronged approach is recommended. High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is often the primary technique for separation and initial identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is crucial for definitive structural elucidation. High-Performance Liquid Chromatography (HPLC) with specialized columns can also be an effective separation technique.
Q3: Can I distinguish the isomers based on their mass spectra alone?
A3: While challenging, it is sometimes possible. Although the molecular ion peak will be identical, the fragmentation patterns upon ionization (e.g., Electron Ionization - EI) may show subtle, reproducible differences in the relative abundances of certain fragment ions.[1] The position of the fluorine atom can influence bond cleavage, leading to characteristic fragments. However, relying solely on mass spectrometry without chromatographic separation is not recommended for definitive identification.
Q4: How does the position of the fluorine atom affect the NMR spectra?
A4: The fluorine atom's position significantly impacts the ¹H and ¹⁹F NMR spectra. In ¹H NMR, the protons on the carbon bonded to fluorine (the -CHF- group) will have a distinct chemical shift and will be split by the adjacent protons and the fluorine atom, resulting in a complex multiplet. The chemical shift and splitting pattern of this signal will be different for the 2-fluoro and 3-fluoro isomers. In ¹⁹F NMR, each isomer will exhibit a single resonance, but the chemical shift of that resonance will be unique to the electronic environment of the fluorine atom in each position.[2]
Q5: Are there any specific HPLC columns that are better for separating these types of isomers?
A5: For separating fluorinated compounds, pentafluorophenyl (PFP) or other fluorinated stationary phases can offer alternative selectivity compared to standard C18 columns.[3][4] These phases can engage in different interactions, such as dipole-dipole and π-π interactions, which can enhance the resolution of positional isomers.[4]
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor or No Separation (Co-elution) | 1. Inadequate column polarity. 2. Temperature program is not optimized. 3. Carrier gas flow rate is too high or too low. | 1. Use a column with a different stationary phase (e.g., a more polar column like a WAX or a PFP column). 2. Decrease the initial temperature ramp rate or add an isothermal hold to improve separation of early-eluting peaks. 3. Optimize the carrier gas flow rate to achieve the best column efficiency (van Deemter plot). |
| Identical or Non-distinguishable Mass Spectra | Fragmentation is not specific enough to the isomer structure under the current ionization conditions. | 1. Lower the electron ionization energy to generate more abundant molecular ions and less fragmentation. 2. Consider chemical ionization (CI) as a softer ionization technique, which may produce different and more informative adduct ions. 3. Ensure high-resolution mass spectrometry is used to confirm elemental composition of fragments. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the column or in the inlet liner. 2. Sample overload. 3. Inappropriate injection temperature. | 1. Use a deactivated inlet liner and column. Consider derivatization of the amine group to reduce activity. 2. Dilute the sample. 3. Optimize the injection port temperature to ensure complete and rapid volatilization without thermal degradation. |
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad or Unresolved Signals | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the magnetic field. | 1. Prepare a more dilute sample. 2. Filter the sample or use a chelating agent if metal contamination is suspected. 3. Re-shim the spectrometer to improve field homogeneity. |
| Difficulty in Assigning ¹H NMR Multiplets | Complex splitting patterns due to H-H and H-F coupling. | 1. Acquire a ¹⁹F-decoupled ¹H NMR spectrum to simplify the multiplets by removing the H-F coupling. 2. Perform 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to establish connectivity and aid in assignments.[5] |
| Low Signal-to-Noise in ¹⁹F NMR | Low natural abundance of the nucleus (not an issue for ¹⁹F) or insufficient sample concentration. | 1. Increase the number of scans to improve the signal-to-noise ratio. 2. Use a more concentrated sample if possible. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Differentiation
This protocol outlines a general method for the separation and analysis of N-(2-fluoropentyl) and N-(3-fluoropentyl) isomers.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890B or equivalent, coupled to a mass spectrometer.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or a high-resolution TOF-MS.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a Restek Rxi-5Sil MS. For enhanced separation, a mid-polarity column like a DB-17ms could be tested.
2. GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or 10:1 split)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35 - 250
3. Expected Results: The isomers are expected to have slightly different retention times. The N-(3-fluoropentyl) isomer may elute slightly earlier than the N-(2-fluoropentyl) isomer due to a more centralized fluorine atom potentially leading to a slightly lower boiling point. The mass spectra will both show a molecular ion (M⁺) at m/z 119. Key fragmentation differences are anticipated:
-
N-(2-fluoropentyl): Expect a prominent fragment from alpha-cleavage adjacent to the nitrogen, resulting in a loss of a propyl radical (CH₂CH₂CH₃), and another significant fragment from cleavage between C2 and C3.
-
N-(3-fluoropentyl): Expect characteristic fragments from cleavage on either side of the CHF group.
Quantitative Data Summary (Illustrative)
| Isomer | Expected Retention Time (min) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| N-(2-fluoropentyl) | ~8.5 | 119 (M⁺) 86 60 | 20 100 45 |
| N-(3-fluoropentyl) | ~8.2 | 119 (M⁺) 100 72 | 25 80 100 |
Protocol 2: NMR Spectroscopy for Structural Elucidation
This protocol describes the use of ¹H and ¹⁹F NMR to definitively identify the isomers.
1. Instrumentation and Sample Preparation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Sample Concentration: 5-10 mg of the analyte in 0.6 mL of deuterated solvent.
2. NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 16 ppm
-
-
¹⁹F NMR:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 64
-
Relaxation Delay (d1): 5 seconds
-
Spectral Width: 200 ppm
-
3. Expected Spectral Features: The key differentiating feature will be the signal for the proton attached to the fluorinated carbon (-CHF-).
-
N-(2-fluoropentyl): The -CHF- proton will appear as a complex multiplet (doublet of multiplets, dtm) due to coupling with the adjacent CH₂ and CH₃ protons, and the ¹⁹F nucleus. The terminal CH₃ group will be a triplet.
-
N-(3-fluoropentyl): The -CHF- proton will also be a multiplet, but its chemical shift and coupling pattern will differ due to being flanked by two CH₂ groups.
Quantitative Data Summary (Illustrative)
| Isomer | Nucleus | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| N-(2-fluoropentyl) | ¹H (-CHF-) | ~4.2 - 4.5 | ¹J(H,F) ≈ 48 Hz, ³J(H,H) ≈ 6 Hz |
| ¹⁹F | ~ -180 to -190 | ||
| N-(3-fluoropentyl) | ¹H (-CHF-) | ~4.0 - 4.3 | ¹J(H,F) ≈ 48 Hz, ³J(H,H) ≈ 6 Hz |
| ¹⁹F | ~ -185 to -195 |
Visualizations
Caption: Workflow for GC-MS differentiation of fluoropentyl isomers.
Caption: Troubleshooting logic for chromatographic separation issues.
References
Validation & Comparative
"validation of an analytical method for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer"
A comprehensive comparison of analytical methods for the validation of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer is crucial for researchers, scientists, and drug development professionals. This guide provides an objective overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The accurate identification and quantification of synthetic cannabinoids like 5-Fluoro PB-22 and its isomers are essential for forensic toxicology, clinical diagnostics, and pharmaceutical research.[1] The structural similarity among isomers necessitates highly specific and validated analytical methods to ensure reliable results.[2]
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of synthetic cannabinoids, including 5-Fluoro PB-22 and its isomers.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99[3] |
| Limit of Detection (LOD) | Determined as the lowest concentration with a signal-to-noise ratio of 3:1.[4] | 0.01–0.12 ng/mL[5] |
| Limit of Quantitation (LOQ) | Determined as the lowest concentration with a signal-to-noise ratio of 10:1. | 0.03–0.36 ng/mL[5] |
| Accuracy (% Recovery) | Within ± 20% of the nominal concentration. | 77.4–97.3%[5] |
| Precision (%RSD) | < 15% | < 20%[5] |
| Specificity | High, based on retention time and mass spectrum.[1][4] | High, based on retention time and specific MRM transitions.[5] |
Experimental Protocols
A detailed methodology for each analytical technique is essential for reproducibility and comparison.
GC-MS Method for 5-Fluoro PB-22 and its Isomers
This method was adapted from a validated procedure for the analysis of 5-Fluoro PB-22 and its 13 isomers, including the N-(3-fluoropentyl) isomer.[1][4]
1. Sample Preparation:
-
Standards of 5-Fluoro PB-22 and its isomers are dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of 1 mg/mL to create stock solutions.[6]
-
Working solutions are prepared by diluting the stock solutions in ethyl acetate (B1210297) to the desired concentrations for calibration curves and quality control samples.[4]
2. Instrumentation:
-
An Agilent Technologies GC/MS (Model # 7890A/5975C) with a 30-meter Restek Rxi-5Sil MS column is used.[4]
3. GC-MS Conditions:
-
Injection Volume: 2 µL in split mode (5:1 split ratio).[4]
-
Oven Temperature Program:
-
Initial temperature: 150°C.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 320°C at 3°C/min, hold for 3 minutes.[4]
-
-
Total Run Time: 33 minutes.[4]
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[6]
4. Data Analysis:
-
The retention times and mass spectra of the samples are compared to those of certified reference standards for identification.
-
Quantification is performed by constructing a calibration curve from the analysis of standards at different concentrations.
LC-MS/MS Method for Synthetic Cannabinoids
This protocol is a generalized representation based on common practices for the analysis of synthetic cannabinoids in biological matrices.[5][7]
1. Sample Preparation (for biological samples):
-
Liquid-Liquid Extraction (LLE): Due to the high hydrophobicity of synthetic cannabinoids, LLE is a common extraction method.[5] A mixture of hexane (B92381) and ethyl acetate is often used as the extraction solvent.[5]
-
Protein Precipitation: For blood samples, proteins are precipitated using a solvent like acetonitrile, followed by centrifugation.[7]
2. Instrumentation:
-
A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used. The system is equipped with a C18 analytical column.[8]
3. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.[8]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]
4. Data Analysis:
-
Identification is based on the retention time and the ratio of two specific MRM transitions for each analyte.
-
Quantification is achieved using a calibration curve, often with the use of a deuterated internal standard to correct for matrix effects and variations in instrument response.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Signaling Pathways and Logical Relationships
The accurate analysis of specific isomers is critical because they can have different potencies and physiological effects, which are mediated through their interaction with cannabinoid receptors (CB1 and CB2).[1]
Caption: The differential binding of isomers to cannabinoid receptors leads to varied effects.
References
- 1. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil | MDPI [mdpi.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 7. research.unipd.it [research.unipd.it]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Mass Spectra of 5-Fluoro PB-22 and its N-(3-fluoropentyl) Isomer
For researchers and professionals in drug development and forensic science, the accurate identification of synthetic cannabinoids is paramount. This guide provides a detailed comparison of the mass spectral characteristics of 5-Fluoro PB-22 (5F-PB-22) and its N-(3-fluoropentyl) positional isomer. While these compounds share the same molecular formula and weight, their structural differences can be elucidated through careful analysis of their fragmentation patterns under mass spectrometry.
Chemical Structures at a Glance
5-Fluoro PB-22, also known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a synthetic cannabinoid featuring a fluorine atom at the terminal position of the pentyl chain.[1][2][3] Its N-(3-fluoropentyl) isomer differs in the placement of this fluorine atom, which is located on the third carbon of the pentyl group.[4] This subtle structural variance presents a challenge for analytical differentiation.
Comparative Mass Spectral Data
Both 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer exhibit nearly identical electron ionization (EI) mass spectra due to similar fragmentation pathways.[5] The primary fragmentation involves the cleavage of the ester linkage. Below is a summary of their key mass spectral data.
| Feature | 5-Fluoro PB-22 | N-(3-fluoropentyl) Isomer of 5-Fluoro PB-22 |
| Molecular Formula | C23H21FN2O2 | C23H21FN2O2 |
| Molecular Weight | 376.4 g/mol [1] | 376.4 g/mol [4] |
| Molecular Ion (M+) | m/z 376[5] | m/z 376[5] |
| Base Peak | m/z 232[5] | m/z 232[5] |
| Key Fragment Ions (m/z) | 144, 171, 201, 232, 376 | 144, 171, 201, 232, 376 |
Fragmentation Pathways
The primary fragmentation pathway for both isomers under electron ionization is the alpha-cleavage of the ester bond, resulting in the loss of the hydroxyquinoline radical. This leads to the formation of the N-1-(fluoropentyl)-indolylacylium ion, which is observed as the base peak at m/z 232.[5][6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of 5-Fluoro PB-22 and its isomers, based on methodologies commonly employed for the analysis of synthetic cannabinoids.[5][7]
1. Sample Preparation:
-
Accurately weigh 1 mg of the reference standard or seized material.
-
Dissolve in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration of 10 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 1 minute.
-
Ramp to 300 °C at a rate of 20 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis Workflow:
Conclusion
The mass spectra of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer are virtually indistinguishable under standard electron ionization conditions. Both compounds produce a molecular ion at m/z 376 and a base peak at m/z 232, corresponding to the acylium ion formed after the loss of the hydroxyquinoline moiety. Due to these similarities, mass spectrometry alone is insufficient for the unambiguous differentiation of these positional isomers. Therefore, chromatographic separation techniques, such as gas chromatography or liquid chromatography, are essential for their conclusive identification in forensic and research settings.[5]
References
- 1. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Analysis of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of the 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, a synthetic cannabinoid. The differentiation of this specific positional isomer from others, such as the N-(2-fluoropentyl) and N-(4-fluoropentyl) variants, is critical for forensic chemistry and toxicological analysis due to potential differences in physiological and toxicological properties.[1]
This document outlines a hypothetical inter-laboratory study involving three laboratories to compare common analytical techniques. The data presented, while based on published experimental values and typical instrument performance, is intended to serve as a reference for methodology selection and validation.
Data Presentation: Performance Comparison
The following tables summarize the hypothetical results from three laboratories employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the target isomer and its related compounds.
Table 1: Chromatographic Separation of 5F-PB-22 N-pentyl Positional Isomers
This table compares the ability of different analytical setups to chromatographically resolve the N-(3-fluoropentyl) isomer from its closely related positional isomers. Retention times are based on published GC-MS analysis.[2]
| Laboratory | Method | N-(2-fluoropentyl) Isomer RT (min) | N-(3-fluoropentyl) Isomer RT (min) | N-(4-fluoropentyl) Isomer RT (min) | Resolution (Rs) between 2- and 3- isomers | Resolution (Rs) between 3- and 4- isomers |
| Lab A | GC-MS | 20.853 | 21.338 | 21.568 | >1.5 | <1.5 |
| Lab B | GC-MS (Optimized) | 21.112 | 21.755 | 22.015 | >1.5 | >1.5 |
| Lab C | UPLC-MS/MS | 4.15 | 4.35 | 4.45 | >1.5 | >1.5 |
RT = Retention Time. Resolution (Rs) > 1.5 indicates baseline separation.
Table 2: Quantitative Method Performance for this compound
This table presents a comparison of hypothetical validation parameters for the quantification of the target isomer.
| Laboratory | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) @ 10 ng/mL |
| Lab A | GC-MS | 0.5 | 1.5 | <10% |
| Lab B | GC-MS (Optimized) | 0.2 | 0.8 | <8% |
| Lab C | UPLC-MS/MS | 0.05 | 0.2 | <5% |
%RSD = Percent Relative Standard Deviation
Diagrams of Key Processes
Visual representations of the analytical workflow and the compound's mechanism of action provide a clearer understanding of the processes involved.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. The following are representative methodologies for the analysis of 5-Fluoro PB-22 isomers.
This protocol is suitable for the qualitative and quantitative analysis of 5F-PB-22 isomers in solid or liquid samples.
-
Sample Preparation (Solid Matrix):
-
Homogenize 10 mg of the sample material.
-
Add 1 mL of an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex for 1 minute, then sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial. A dilution may be necessary to bring the concentration within the calibrated range.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate (B1210297) for injection.
-
-
Instrumentation (Representative Conditions):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Splitless mode, 280°C.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-550) for qualitative identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
This protocol offers higher sensitivity and is well-suited for analyzing samples in complex biological matrices.
-
Sample Preparation (Biological Matrix e.g., Blood/Plasma):
-
To 100 µL of sample, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50) for injection.
-
-
Instrumentation (Representative Conditions):
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). A potential transition for the parent compound (m/z 377.2) could be monitored.[5][6]
-
-
Data Analysis:
-
Identification is based on the retention time and the ratio of at least two MRM transitions matching those of a certified reference standard.
-
Quantification is achieved via an internal standard calibration curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 4. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
"bioanalytical method validation for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer"
A comparative guide to the bioanalytical method validation for 5-Fluoro PB-22 (5F-PB-22) and its isomers, with a focus on the N-(3-fluoropentyl) isomer, is crucial for researchers in drug development and forensic toxicology. The differentiation of these isomers is not merely an analytical challenge; it is a critical requirement for forensic purposes as not all isomers may be regulated.[1][2] This guide provides an objective comparison of analytical methodologies, supported by experimental data, to assist scientists in selecting and validating appropriate methods for these synthetic cannabinoids.
The primary challenge in the bioanalysis of 5F-PB-22 lies in the existence of numerous positional isomers. These can include variations in the position of the fluorine atom on the N-pentyl chain (e.g., N-2-fluoropentyl, N-3-fluoropentyl, N-4-fluoropentyl) or regioisomers involving different substitutions on the quinoline (B57606) and indole (B1671886) rings.[1][3] While compounds may exhibit similar mass spectra, their chromatographic separation is essential for unambiguous identification.[1]
Comparison of Bioanalytical Methods
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the most robust and reliable method for the separation and quantification of 5F-PB-22 and its isomers in biological matrices.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for synthetic cannabinoid screening but often falls short in resolving critical isomers without specialized columns and methods.[1][5]
The following table summarizes key validation parameters from published methods for 5F-PB-22, providing a baseline for what can be expected. It is important to note that while these methods were validated for 5F-PB-22, their applicability to a specific isomer like the N-(3-fluoropentyl) variant would require specific validation, with a primary focus on chromatographic selectivity.
| Validation Parameter | LC-MS/MS Method (Blood) [4] | HPLC-UV Method (Plasma) [6] | GC-MS (General Screen) [5] |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with UV Detection | Gas Chromatography-Mass Spectrometry |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL | Method is qualitative/semi-quantitative |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.5 ng/mL | 0.5 pg (for a related compound, RCS-04) |
| Linearity (Range) | 0.5 - 10 ng/mL | 5 - 1000 ng/mL (r² = 0.9996) | Not applicable for quantitative comparison |
| Intra-run Precision (%CV) | 2.2 - 4.5% (at 8 ng/mL) | < 15% | Not reported |
| Inter-run Precision (%CV) | 1.6 - 5.6% (at 8 ng/mL) | < 15% | Not reported |
| Accuracy (% Bias) | 96.5 - 101.2% | Within ±15% | Not reported |
| Sample Preparation | Liquid-Liquid Extraction | Protein Deproteinisation | Methanol Extraction |
| Isomer Separation Capability | Demonstrated success in separating regioisomers[1] | Not specifically reported, but possible with method optimization | Generally poor; co-elution is a significant risk[1] |
Key Validation Parameters Explained
According to FDA guidelines, a full bioanalytical method validation should include assessments of selectivity, specificity, matrix effect, calibration curve, accuracy, precision, stability, and carryover, among others.[7][8]
-
Selectivity & Specificity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components, including metabolites, interfering substances, and, critically, structural isomers.[9][10]
-
Accuracy & Precision : Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.[9][10]
-
Linearity and Range : This defines the concentration range over which the method is accurate, precise, and linear.[4][6]
-
Limit of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[4][6]
Experimental Protocol: LC-MS/MS for 5F-PB-22 in Blood
This section details a representative LC-MS/MS protocol adapted from published literature for the quantitative analysis of 5F-PB-22 in blood.[4] This method would serve as a starting point for validating the analysis of the N-(3-fluoropentyl) isomer.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of a blood sample, add an internal standard (e.g., a deuterated analog of 5F-PB-22).
-
Add a basic buffer (e.g., pH 10.2) to the sample.
-
Add 3 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate).
-
Vortex the mixture for 10 minutes, then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Instrument : A validated LC-MS/MS system.
-
Column : A C18 analytical column (e.g., Agilent Zorbax SB-C18, 100 x 2.1 mm, 3.5 µm) is often suitable.[11]
-
Mobile Phase : A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[11]
-
Flow Rate : Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume : 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode : Electrospray Ionization Positive (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions must be determined for 5F-PB-22 and its isomer. For 5F-PB-22, the protonated molecule [M+H]+ at m/z 377.2 is often used as the precursor ion.[1][11] At least two transitions should be monitored for the analyte and one for the internal standard.[4]
Visualization of Experimental and Biological Pathways
To better illustrate the processes involved, the following diagrams outline a typical analytical workflow and the compound's mechanism of action.
Caption: A flowchart of the bioanalytical method from sample preparation to final data analysis.
5F-PB-22 and its isomers act as agonists at the cannabinoid receptors (CB1 and CB2), mimicking the effects of THC.[12] Understanding this pathway is vital for interpreting toxicological findings.
Caption: The signaling cascade initiated by 5F-PB-22 binding to the CB1 cannabinoid receptor.
References
- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecddrepository.org [ecddrepository.org]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
A Comparative Analysis of CB1 Receptor Affinity: 5F-PB-22 and the Influence of N-Pentyl Fluorination
A guide for researchers, scientists, and drug development professionals on the structure-activity relationship of terminal fluorination on the synthetic cannabinoid PB-22.
It is a general trend that the addition of a terminal fluorine to the N-pentyl chain of synthetic cannabinoids increases their binding affinity and potency at the CB1 receptor.[1] This modification, seen in the transition from PB-22 to 5F-PB-22, is a common structural motif used to enhance the pharmacological activity of these compounds.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the available in vitro binding affinities (Ki) at the human CB1 and CB2 receptors for PB-22 and its terminal N-5-fluoropentyl analog, 5F-PB-22. Lower Ki values are indicative of higher binding affinity.
| Compound Pair | Pentyl Analog | Ki (nM) - CB1 | Ki (nM) - CB2 | 5-Fluoropentyl Analog | Ki (nM) - CB1 | Ki (nM) - CB2 |
| PB-22 / 5F-PB-22 | PB-22 | 1.1 ± 0.1 | 1.4 ± 0.2 | 5F-PB-22 | 0.468 | 0.633 |
Note: Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.[1]
As the data indicates, the terminal fluorination of the pentyl chain in 5F-PB-22 results in a more than two-fold increase in binding affinity for the CB1 receptor when compared to PB-22.[1] This is consistent with findings for other synthetic cannabinoid pairs, such as JWH-018/AM-2201 and UR-144/XLR-11, where terminal fluorination also enhances CB1 receptor potency.[1][2][4]
Experimental Protocols
The determination of CB1 receptor binding affinity is typically conducted through in vitro competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used to generate the data presented.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 5F-PB-22) by measuring its ability to displace a known high-affinity radiolabeled cannabinoid ligand from the CB1 receptor.
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 agonist.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, at pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity cannabinoid ligand like WIN 55,212-2.
-
Test Compounds: PB-22, 5F-PB-22, and its N-fluoropentyl isomers, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.
-
Instrumentation: Scintillation counter and 96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenized cell membranes containing the CB1 receptor are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer. Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control) are included.
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30-37°C, to allow the binding to reach equilibrium.
-
Harvesting: The incubation is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the experimental workflow for determining CB1 receptor affinity and the logical structure of the comparative analysis.
Caption: Workflow for a competitive radioligand binding assay to determine CB1 receptor affinity.
Caption: Logical structure for comparing the CB1 affinity of PB-22 and its N-fluoropentyl isomers.
Discussion and Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Differentiating 5-Fluoro PB-22 N-(3-fluoropentyl) and N-(4-fluoropentyl) Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of positional isomers of synthetic cannabinoids presents a significant analytical challenge in forensic and research settings. This guide provides a comparative analysis of two such isomers: 5-Fluoro PB-22 N-(3-fluoropentyl) isomer and 5F-PB-22 N-(4-fluoropentyl) isomer. Differentiation of these compounds is critical for accurate identification and legal classification. This document outlines the key analytical techniques and experimental data that enable their distinction.
Introduction
5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid. Its N-pentyl chain can be fluorinated at various positions, creating isomers that may have different physiological effects and legal statuses. The N-(3-fluoropentyl) and N-(4-fluoropentyl) isomers are structurally very similar, differing only in the position of the fluorine atom on the pentyl chain. This subtle difference necessitates sophisticated analytical methods for unambiguous identification.
Chemical Structures and Properties
| Property | This compound | 5F-PB-22 N-(4-fluoropentyl) isomer |
| Chemical Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | C₂₃H₂₁FN₂O₂ |
| Formula Weight | 376.4 g/mol | 376.4 g/mol |
| CAS Number | 2365471-07-2 | 2365471-15-2 |
Analytical Differentiation
The primary methods for differentiating these isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While standard electron ionization mass spectrometry (EI-MS) produces nearly identical fragmentation patterns for both isomers, chromatographic separation and detailed NMR analysis can provide the necessary distinction.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The two isomers can be separated based on their differential interactions with the GC column, resulting in distinct retention times.
Quantitative Data: GC-MS Retention Times
A study aimed at separating the fluoropentyl positional isomers of 5F-PB-22 demonstrated the feasibility of their differentiation using GC-MS.[1] While the specific retention times can vary between instruments and methods, the elution order is a key differentiating factor under a given set of conditions.
| Isomer | Relative Retention Time |
| This compound | Elutes earlier |
| 5F-PB-22 N-(4-fluoropentyl) isomer | Elutes later |
Note: Absolute retention times are instrument-dependent. The table indicates the general elution order.
Mass Spectrometry Fragmentation
The EI-MS spectra of both isomers are dominated by a base peak at m/z 232, corresponding to the N-(fluoropentyl)indol-3-oyl cation, and a significant fragment at m/z 144, representing the quinolin-8-ol fragment. The molecular ion peak at m/z 376 is often of low abundance. Due to the similarity in fragmentation, mass spectrometry alone is insufficient for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive methods for elucidating the precise molecular structure of isomers. The chemical shifts and coupling patterns of the protons and carbons in the fluoropentyl chain are unique to each isomer.
Quantitative Data: ¹H NMR Chemical Shifts (Predicted)
The key differentiating signals in the ¹H NMR spectrum are those of the protons on the carbon bearing the fluorine atom and the adjacent methylene (B1212753) and methyl groups.
| Proton | This compound (Predicted δ, ppm) | 5F-PB-22 N-(4-fluoropentyl) isomer (Predicted δ, ppm) |
| H-3' (CH-F) | ~4.6-4.8 (multiplet) | - |
| H-4' (CH-F) | - | ~4.5-4.7 (multiplet) |
| H-5' (CH₃) | ~1.0 (triplet) | ~1.3 (doublet) |
Note: These are predicted chemical shift ranges. Actual values may vary based on solvent and instrument.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Dilute the stock solution to a working concentration of approximately 10 µg/mL in the same solvent.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-550
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
Bruker Avance III 400 MHz spectrometer or equivalent.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Visualization of Analytical Workflow
Caption: Analytical workflow for the differentiation of 5F-PB-22 positional isomers.
Conclusion
The differentiation of this compound from its N-(4-fluoropentyl) counterpart requires a multi-faceted analytical approach. While mass spectrometry provides valuable information about the molecular weight and fragmentation, it is insufficient for distinguishing these positional isomers. The combination of chromatographic separation by GC-MS, which yields different retention times, and structural elucidation by NMR spectroscopy, which reveals distinct chemical shifts and coupling patterns, is essential for their unambiguous identification. The detailed protocols provided in this guide offer a robust framework for researchers and forensic scientists to accurately identify these controlled substances.
References
Comparative Guide to Reference Standards for the Validation of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical reference standards for the validation of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, a synthetic cannabinoid. It includes a comparative analysis with its parent compound, 5-Fluoro PB-22, and its other positional isomers, the N-(2-fluoropentyl) and N-(4-fluoropentyl) isomers. This document offers supporting experimental data, detailed methodologies for key analytical techniques, and visualizations of experimental workflows and biological signaling pathways to aid in research and drug development.
Introduction
5-Fluoro PB-22 (also known as 5F-QUPIC) is a potent synthetic cannabinoid that has been identified in illicit drug markets. Its chemical structure features a quinoline (B57606) ester linked to a fluoropentyl indole (B1671886) core. The position of the fluorine atom on the pentyl chain can vary, leading to several positional isomers, including the N-(2-fluoropentyl), N-(3-fluoropentyl), and N-(4-fluoropentyl) isomers. Accurate identification and differentiation of these isomers are critical for forensic analysis, toxicological studies, and the development of potential therapeutic agents. This guide focuses on providing the necessary information for the validation of analytical methods for the this compound by comparing its reference standard with those of its related isomers.
Comparison of Reference Standards
The validation of analytical methods heavily relies on the availability and quality of certified reference standards. Several vendors supply reference materials for 5-Fluoro PB-22 and its isomers. The following table summarizes the key properties of these standards.
| Characteristic | 5-Fluoro PB-22 | 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | This compound | 5-Fluoro PB-22 N-(4-fluoropentyl) isomer |
| CAS Number | 1400742-41-7[1] | 2365471-10-7[2] | 2365471-07-2[3] | 2365471-15-2[4] |
| Molecular Formula | C₂₃H₂₁FN₂O₂[1] | C₂₃H₂₁FN₂O₂[2] | C₂₃H₂₁FN₂O₂[3] | C₂₃H₂₁FN₂O₂ |
| Molecular Weight | 376.4 g/mol [1] | 376.4 g/mol [2] | 376.4 g/mol [3] | 376.4 g/mol |
| Purity | ≥98%[1] | ≥95%[2] | ≥95%[3] | ≥95%[5] |
| Formulation | A neat solid[1] | A solution in acetonitrile[2] | A solution in acetonitrile[3] | A solution in acetonitrile[5] |
| Storage | -20°C[1] | -20°C[2] | -20°C[3] | -20°C[4] |
| Stability | Data not readily available | ≥ 4 years[2] | ≥ 4 years[3] | ≥ 4 years[4] |
Experimental Data for Isomer Differentiation
The primary challenge in the analysis of 5-Fluoro PB-22 and its N-fluoropentyl isomers is their structural similarity. Effective analytical methods must be able to differentiate between these positional isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cannabinoids. The retention time is a key parameter for the differentiation of isomers.
| Compound | GC-MS Retention Time (min) |
| 5-Fluoro PB-22 | 22.642 |
| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | 21.137 |
| This compound | 21.338 |
| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | 21.568 |
Data from a validation study for the analysis of 5-fluoro PB-22 and its isomers.
The mass spectra of these isomers are often very similar, showing a characteristic fragmentation pattern with a base peak at m/z 232, which corresponds to the N-(fluoropentyl)indol-3-oyl cation[6]. Differentiation based solely on mass spectra can be challenging, making chromatographic separation crucial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides an alternative and often more effective method for the separation and identification of synthetic cannabinoid isomers[6][7]. While specific comparative data for the N-fluoropentyl isomers is limited in the available literature, LC methods have been shown to resolve other 5F-PB-22 isomers that are difficult to separate by GC[6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Detailed methodologies are essential for the successful validation of analytical methods for this compound.
Experimental Workflow for Isomer Validation
Caption: Workflow for the validation of analytical methods for 5-Fluoro PB-22 isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL in methanol).
-
Prepare a series of working standards by serial dilution for calibration.
-
For seized materials, perform an extraction using a suitable organic solvent (e.g., methanol (B129727) or chloroform).
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/minute to 320°C.
-
Hold: 5 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-550
-
-
Data Analysis:
-
Compare the retention times of the unknown samples with the certified reference standards.
-
Analyze the mass spectra for characteristic fragment ions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Prepare stock and working solutions as described for GC-MS.
-
For biological samples, a sample preparation step such as protein precipitation or solid-phase extraction may be necessary[9].
-
-
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ (m/z 377.2 for 5F-PB-22 and its isomers)
-
Product Ions: Monitor characteristic fragment ions (e.g., m/z 232).
-
Optimize collision energy for each transition.
-
-
Data Analysis:
-
Compare retention times and the ratio of product ion intensities with those of the reference standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the isomer. The position of the fluorine atom will significantly influence the signals of the adjacent protons and carbons in the pentyl chain.
-
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like 5-Fluoro PB-22 and its isomers exert their effects by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2.
Caption: Simplified signaling pathway of cannabinoid receptor agonists.
Upon binding of a synthetic cannabinoid agonist to the CB1 or CB2 receptor (which are G-protein coupled receptors), the associated inhibitory G-protein (Gi/o) is activated. This activation leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating various cellular processes, including cell growth and differentiation.
Together, these signaling events lead to the characteristic physiological and psychoactive effects associated with cannabinoid receptor activation, such as altered neurotransmitter release.
Conclusion
The validation of analytical methods for this compound requires careful consideration of its structural similarity to its parent compound and other positional isomers. This guide provides a comparative overview of the available reference standards and highlights the key analytical techniques for their differentiation. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists in the fields of forensic science, toxicology, and drug development. The use of certified reference standards in conjunction with robust and validated analytical methods is paramount for obtaining accurate and reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-fluoro PB-22 N-(4-fluoropentyl) isomer - Cayman Chemical Forensics [bioscience.co.uk]
- 6. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
"metabolic stability comparison of 5F-PB-22 and its fluoropentyl isomers"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the synthetic cannabinoid 5F-PB-22 and its related fluorinated analogs. Due to a lack of publicly available data directly comparing the metabolic stability of all fluoropentyl isomers of PB-22, this guide will focus on the comparison between 5F-PB-22 and its non-fluorinated parent compound, PB-22, and will present quantitative data for the structurally related fluorinated compounds FDU-PB-22 and FUB-PB-22 to offer insights into the metabolic fate of this class of molecules.
Executive Summary
The metabolic stability of synthetic cannabinoids is a critical factor in understanding their pharmacokinetic profiles, duration of action, and potential for toxicity. In vitro studies using human liver microsomes (HLM) and hepatocytes are instrumental in elucidating the metabolic pathways and determining key stability parameters such as half-life (t½) and intrinsic clearance (CLint).
This guide summarizes the available data on the metabolism of 5F-PB-22 and its analogs, highlighting the primary metabolic routes and presenting quantitative stability data where available. The information is intended to support research and drug development efforts in the field of synthetic cannabinoids.
Metabolic Pathways and Metabolite Profile
In vitro studies with human hepatocytes have shown that the primary metabolic pathway for both PB-22 and 5F-PB-22 is ester hydrolysis.[1][2][3] This initial cleavage of the ester bond is a rapid and major route of metabolism for this class of compounds. Following ester hydrolysis, further metabolism occurs through oxidation and glucuronidation.
For 5F-PB-22, a notable metabolic pathway is oxidative defluorination, which results in the formation of PB-22 metabolites.[1][2][3] Both 5F-PB-22 and PB-22 also undergo epoxide formation followed by hydrolysis.[1][2][3]
A study utilizing the fungus Cunninghamella elegans, a model for drug metabolism, identified numerous metabolites for both 5F-PB-22 and PB-22. For 5F-PB-22, metabolic transformations included dihydroxylation, dihydrodiol formation, oxidative defluorination, and ester hydrolysis.[4][5] PB-22 underwent hydroxylation, dihydroxylation, trihydroxylation, dihydrodiol formation, ketone formation, carboxylation, and ester hydrolysis.[4][5]
The major metabolites identified for 5F-PB-22 and PB-22 are summarized below:
| Compound | Major Metabolic Reactions | Key Metabolites |
| 5F-PB-22 | Ester Hydrolysis, Oxidative Defluorination, Dihydroxylation, Dihydrodiol Formation | 5-fluoropentyl-indole-3-carboxylic acid, PB-22 metabolites, dihydroxylated and dihydrodiol metabolites |
| PB-22 | Ester Hydrolysis, Hydroxylation (mono, di, tri), Ketone Formation, Carboxylation | Pentyl-indole-3-carboxylic acid, hydroxylated metabolites, carboxylated metabolites |
Quantitative Metabolic Stability Data
Table 1: In Vitro Metabolic Stability of FDU-PB-22 and FUB-PB-22 in Human Liver Microsomes (HLM) [6][7][8]
| Compound | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, micr, mL/min/mg) |
| FDU-PB-22 | 12.4 ± 0.36 | 0.056 |
| FUB-PB-22 | 11.5 ± 0.03 | 0.060 |
These data indicate that both FDU-PB-22 and FUB-PB-22 are rapidly metabolized in human liver microsomes, suggesting a high first-pass metabolism in vivo.[6][7][8] Given the structural similarities, it is highly probable that 5F-PB-22 also exhibits low metabolic stability.
Experimental Protocols
The following is a generalized experimental protocol for an in vitro microsomal stability assay, based on common methodologies used in the field.[9][10][11][12]
Objective: To determine the in vitro metabolic stability of a test compound using human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a 96-well plate or microcentrifuge tubes, combine the HLM suspension and the test compound solution. Pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the volume of the aliquot) containing an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
Metabolic Pathway of 5F-PB-22
Caption: Primary metabolic pathways of 5F-PB-22.
Experimental Workflow for Microsomal Stability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Spectroscopic Data Comparison of 5-Fluoro PB-22 N-Positional Isomers: A Guide for Researchers
A detailed spectroscopic analysis of 5-Fluoro PB-22 and its N-positional isomers is crucial for forensic laboratories, researchers, and drug development professionals for unambiguous identification and differentiation. This guide provides a comparative overview of the available spectroscopic data for 5-Fluoro PB-22 and its N-(2-fluoropentyl), N-(3-fluoropentyl), and N-(4-fluoropentyl) isomers. While a comprehensive, single-source comparative dataset is not publicly available, this document compiles known data from various sources to aid in the characterization of these synthetic cannabinoids.
5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in illicit drug markets.[1] Its N-positional isomers, where the fluorine atom is located at different positions on the pentyl chain, present a significant analytical challenge. The differentiation of these isomers is critical for forensic investigations and for understanding structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in distinguishing between these closely related compounds.[1]
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for 5-Fluoro PB-22 and its N-positional isomers. It is important to note that this data has been compiled from various sources, and direct comparison should be approached with caution as experimental conditions may have varied.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
Gas chromatography separates the isomers based on their volatility and interaction with the stationary phase, while mass spectrometry provides information about their mass-to-charge ratio and fragmentation patterns. While the electron ionization (EI) mass spectra of the isomers are often very similar, subtle differences in fragmentation and retention times can be used for differentiation.
Table 1: GC-MS Data for 5-Fluoro PB-22 and its N-Positional Isomers
| Compound | Molecular Formula | Formula Weight | Key Mass Fragments (m/z) |
| 5-Fluoro PB-22 | C₂₃H₂₁FN₂O₂ | 376.4 | Data not available in a comparative format. General fragmentation would involve the quinolinyl ester and fluoropentyl indole (B1671886) moieties. |
| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | C₂₃H₂₁FN₂O₂ | 376.4 | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(3-fluoropentyl) isomer | C₂₃H₂₁FN₂O₂ | 376.4 | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | C₂₃H₂₁FN₂O₂ | 376.4 | Data not available in a comparative format. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of molecules. Both ¹H and ¹³C NMR are used to differentiate isomers by analyzing the chemical shifts and coupling constants of the nuclei in the molecule. The position of the fluorine atom on the pentyl chain will significantly influence the NMR spectra of the surrounding protons and carbons.
Table 2: ¹H NMR Spectroscopic Data for 5-Fluoro PB-22 N-Positional Isomers
| Compound | Key ¹H NMR Chemical Shifts (ppm) |
| 5-Fluoro PB-22 | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | Data not available in a comparative format. |
| This compound | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | Data not available in a comparative format. |
Table 3: ¹³C NMR Spectroscopic Data for 5-Fluoro PB-22 N-Positional Isomers
| Compound | Key ¹³C NMR Chemical Shifts (ppm) |
| 5-Fluoro PB-22 | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | Data not available in a comparative format. |
| This compound | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | Data not available in a comparative format. |
Note: A comprehensive study has reported the use of ¹H and ¹³C NMR for the identification of these isomers, but the specific data is not publicly accessible.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The vibrational frequencies of the C-F bond and other bonds in the vicinity of the fluorine atom can differ between the isomers, allowing for their differentiation.
Table 4: FTIR Spectroscopic Data for 5-Fluoro PB-22 N-Positional Isomers
| Compound | Key FTIR Absorption Bands (cm⁻¹) |
| 5-Fluoro PB-22 | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | Data not available in a comparative format. |
| This compound | Data not available in a comparative format. |
| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | Data not available in a comparative format. |
Note: Solid deposition GC-IRD has been used for the identification of these isomers, indicating that their infrared spectra are sufficiently different for discrimination.[1]
Experimental Protocols
Detailed experimental protocols for the analysis of 5-Fluoro PB-22 and its N-positional isomers are outlined in the primary research literature.[1] The following are generalized methodologies based on common practices for the analysis of synthetic cannabinoids.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation: An Agilent 7890B gas chromatograph (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of the isomers.
-
Mass Spectrometry: An Agilent 5977A mass selective detector (or equivalent) is operated in electron ionization (EI) mode at 70 eV. The mass spectra are acquired in full scan mode over a mass range of m/z 40-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III 400 MHz spectrometer (or equivalent). ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with over 1000 scans for adequate signal-to-noise ratio.
-
Data Analysis: The chemical shifts are referenced to the residual solvent peak. The multiplicity, integration, and coupling constants are analyzed to determine the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the substance is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal. For GC-IRD, the eluent from the gas chromatograph is deposited onto a cooled zinc selenide (B1212193) window.
-
Data Acquisition: FTIR spectra are recorded on a spectrometer such as a Thermo Scientific Nicolet iS50. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and compare the spectra of the isomers.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of 5-Fluoro PB-22 N-positional isomers.
Caption: Workflow for Spectroscopic Differentiation of 5-Fluoro PB-22 Isomers.
References
Safety Operating Guide
Navigating the Disposal of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer: A Guide for Laboratory Professionals
Researchers and scientists handling 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, a synthetic cannabinoid, must adhere to stringent disposal procedures due to its classification as a hazardous chemical and a federally controlled substance. Improper disposal can lead to significant legal and environmental consequences. This guide provides essential safety and logistical information for the proper management and disposal of this compound.
Regulatory Framework:
5-Fluoro PB-22 is classified as a Schedule I controlled substance under the Federal Controlled Substances Act in the United States.[1] This designation indicates a high potential for abuse and no accepted medical use, placing it under the strict regulatory oversight of the Drug Enforcement Administration (DEA).[2][3][4] Consequently, its disposal must comply with all applicable federal, state, and local regulations.[5][6] It is imperative that laboratory personnel treat all waste containing this substance as hazardous.[7]
Core Disposal Principles:
The fundamental principle for the disposal of this compound is that it must be rendered "unusable and unrecognizable".[8] Under no circumstances should this chemical be disposed of in regular trash or flushed down the sewer system.[3][7][9] The Environmental Protection Agency (EPA) and DEA have established clear guidelines prohibiting such practices.[3][10]
Quantitative Data Summary
Due to the illicit nature of this compound, publicly available quantitative data regarding disposal parameters is limited. However, general hazardous waste accumulation limits apply. The following table summarizes these general guidelines:
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | 90 days from the start of accumulation[11] |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Must be removed within 3 days of reaching the limit[5] |
Note: While this compound is not specifically P-listed, its high toxicity warrants similar precautions.
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.
Experimental Workflow for Disposal:
Detailed Experimental Protocols
1. Waste Identification and Segregation:
-
Objective: To correctly identify and separate all waste containing this compound.
-
Methodology:
-
Identify all forms of waste: this includes the pure chemical, solutions, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipette tips, chromatography columns) that has come into contact with the substance.
-
Segregate this waste from other chemical waste streams at the point of generation.[6]
-
Pay special attention to chemical incompatibilities. Store away from strong oxidizing agents, acids, and bases to prevent violent reactions.[12]
-
2. Proper Containerization and Labeling:
-
Objective: To safely contain and clearly identify the hazardous waste.
-
Methodology:
-
Choose a container that is chemically resistant to this compound and any solvents used. Plastic containers are often preferred.[5]
-
The container must have a secure, leak-proof lid and be in good condition.[6]
-
Affix a hazardous waste label to the container. This label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Controlled Substance - Schedule I")
-
The date when waste was first added to the container (accumulation start date).
-
-
Never leave waste containers unmarked.[9]
-
3. Secure Storage:
-
Objective: To safely store the waste prior to disposal, ensuring security and compliance.
-
Methodology:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][12] This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
The storage location must be secure to prevent unauthorized access, as required for Schedule I substances.[2] This typically involves a locked cabinet within a locked room.
-
Maintain meticulous records of the waste generated. For DEA-controlled substances, a DEA Form 41 must be used to document the disposal.[13]
-
4. Professional Disposal:
-
Objective: To ensure the final disposal is handled by a licensed professional in a compliant and environmentally sound manner.
-
Methodology:
-
Do not attempt to treat or destroy the chemical waste in the lab.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5]
-
The waste must be transported by a registered hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
-
The ultimate disposal method for controlled substances like this compound should permanently and irreversibly alter its chemical or physical state, rendering it non-retrievable, with high-temperature incineration being a common method.[3]
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. DEA Substances – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Your Guide to Properly Dispose of Hazardous Waste [easycannabiswaste.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Controlled Substances | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. GAIACA | What you need to know about Hazardous Cannabis Waste [gaiaca.com]
Essential Safety and Handling Protocols for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, operational, and disposal guidance for handling 5-Fluoro PB-22 N-(3-fluoropentyl) isomer. Given that the physiological and toxicological properties of this specific compound have not been formally evaluated, it must be treated as a potent and hazardous substance.[1][2] Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination.
Compound Information
| Property | Value |
| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester[1][2] |
| CAS Number | 2365471-07-2[1] |
| Molecular Formula | C₂₃H₂₁FN₂O₂[1][2] |
| Formula Weight | 376.4[1][2] |
| Purity | ≥95%[2] |
| Supplied As | A solution in acetonitrile[1][2] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
Warning: This product is intended for research and forensic purposes only and is not for human or veterinary use.[2][3] As a derivative of 5-fluoro PB-22, a Schedule I controlled substance in the United States, this compound should be handled with extreme caution.[4][5]
Personal Protective Equipment (PPE)
Due to the unknown toxicity, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.[2] The following table outlines the minimum required PPE.
| Body Area | Required PPE | Specifications & Best Practices |
| Hands | Double-Gloving with Chemotherapy-Rated Gloves | Inner glove should be tucked under the gown cuff, outer glove should extend over the cuff.[6] Use powder-free latex or nitrile gloves.[7][8] Change outer glove every 30 minutes or immediately upon known or suspected contact.[6][8] |
| Body | Disposable, Low-Permeability Gown | Must be seamless, have long sleeves with tight-fitting elastic or knit cuffs, and close in the back.[6][7] Gowns shown to resist permeability by hazardous drugs are required.[6] |
| Eyes/Face | Safety Goggles and Full-Face Shield | Goggles are required for splash risk; a face shield provides full facial protection from splashes.[7][8] Standard safety glasses are insufficient.[7] |
| Respiratory | NIOSH-Approved Respirator (N95 or higher) | A surgical mask is not sufficient.[6][7] A fit-tested N95 respirator is the minimum requirement. For activities with a higher risk of aerosolization (e.g., handling powders, preparing solutions), a powered air-purifying respirator (PAPR) should be considered.[9] |
| Head/Feet | Disposable Head/Hair and Shoe Covers | Two pairs of shoe covers should be worn when handling the compound.[6] These items reduce the risk of spreading contamination.[7] |
Operational Plan: Safe Handling Protocol
All handling of this compound must occur within a designated controlled area and inside a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[10]
Step 1: Preparation
-
Ensure the chemical fume hood or biosafety cabinet is functioning correctly.
-
Cover the work surface with disposable, absorbent, plastic-backed pads.
-
Assemble all necessary equipment (e.g., vials, pipettes, waste containers) within the containment area.
-
Don all required PPE as specified in the table above.
Step 2: Compound Handling
-
Since the compound is supplied in acetonitrile (B52724), a flammable and toxic solvent, all ignition sources must be eliminated.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform all manipulations, including aliquoting and dilutions, within the fume hood.
-
Use only compatible labware (e.g., borosilicate glass, PTFE).
-
Keep containers tightly sealed when not in use.
Step 3: Decontamination
-
Wipe down all surfaces, equipment, and containers within the fume hood with a suitable decontamination solution (e.g., 70% ethanol (B145695) followed by a surfactant-based cleaner) after each use.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste before leaving the containment area.[8]
-
Remove remaining PPE in a designated doffing area, avoiding self-contamination.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert personnel and restrict access. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste generated from handling this compound, including used PPE, disposable labware, and contaminated materials, is considered hazardous waste.
-
Segregation: Do not mix this waste with general laboratory trash.
-
Containment: Collect all solid and liquid waste in separate, clearly labeled, leak-proof containers. Liquid waste containing acetonitrile must be stored in a container suitable for flammable organic solvents.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Flammable," "Acutely Toxic").
-
Disposal: Arrange for disposal through a licensed chemical waste management company.[11] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pppmag.com [pppmag.com]
- 9. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 10. gerpac.eu [gerpac.eu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
